5,7-Diphenylpyrazolo[1,5-a]pyrimidine
Description
Properties
CAS No. |
802983-90-0 |
|---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
5,7-diphenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H13N3/c1-3-7-14(8-4-1)16-13-17(15-9-5-2-6-10-15)21-18(20-16)11-12-19-21/h1-13H |
InChI Key |
WEBNVUCXXQYLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine
This guide provides a comprehensive overview of the synthesis and detailed characterization of 5,7-diphenylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1] This document offers a robust, field-proven protocol for the synthesis of the title compound, rooted in fundamental principles of heterocyclic chemistry, and a thorough analysis of its structural and spectroscopic properties.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The fusion of pyrazole and pyrimidine rings results in the pyrazolo[1,5-a]pyrimidine system, a class of nitrogen-rich bicyclic heterocycles that has garnered substantial attention in the scientific community.[1] These compounds are recognized for their diverse pharmacological activities, which stem from their ability to mimic endogenous purines and interact with various biological targets. The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. The introduction of phenyl groups at the 5- and 7-positions, as in the title compound, can enhance molecular recognition by biological targets through aromatic interactions, thereby modulating its therapeutic potential.
Synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine: A Mechanistic and Practical Approach
The most direct and widely employed method for the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines is the acid-catalyzed cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. This reaction proceeds through a well-established mechanism involving initial condensation to form a vinylogous amide intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Causality Behind Experimental Choices
The selection of 3-amino-5-phenylpyrazole and 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) as starting materials is a strategic choice for the targeted synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidine. The 3-amino-5-phenylpyrazole provides the pyrazole core with a nucleophilic amino group at the 3-position, which is essential for initiating the condensation reaction. The phenyl substituent at the 5-position of the pyrazole is retained in the final product at the 2-position. 1,3-Diphenyl-1,3-propanedione serves as the three-carbon electrophilic component required for the formation of the pyrimidine ring, with the two phenyl groups ultimately residing at the 5- and 7-positions of the final heterocyclic system.
Glacial acetic acid is the solvent and catalyst of choice for this reaction. Its acidic nature protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the amino group of the pyrazole. Furthermore, its high boiling point allows the reaction to be conducted at an elevated temperature, facilitating the dehydration step and driving the reaction to completion.
Reaction Mechanism
The synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidine from 3-amino-5-phenylpyrazole and 1,3-diphenyl-1,3-propanedione is a classic example of a condensation-cyclization reaction. The mechanism involves the following key steps:
-
Initial Condensation: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 3-amino-5-phenylpyrazole on one of the carbonyl carbons of 1,3-diphenyl-1,3-propanedione. This is followed by the elimination of a water molecule to form an enaminone intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen atom (N1) of the pyrazole ring then acts as a nucleophile, attacking the remaining carbonyl carbon of the enaminone intermediate. This intramolecular cyclization step leads to the formation of a bicyclic, non-aromatic intermediate.
-
Dehydration: The final step involves the elimination of a second molecule of water from the bicyclic intermediate, resulting in the formation of the stable, aromatic 5,7-diphenylpyrazolo[1,5-a]pyrimidine ring system.
Caption: Reaction mechanism for the synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidine.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and expected observations.
Materials:
-
3-Amino-5-phenylpyrazole
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-phenylpyrazole (10 mmol) and 1,3-diphenyl-1,3-propanedione (10 mmol).
-
Solvent Addition: To the flask, add 30 mL of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to yield the pure 5,7-diphenylpyrazolo[1,5-a]pyrimidine as a crystalline solid.
Caption: Experimental workflow for the synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidine.
Comprehensive Characterization of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 5,7-diphenylpyrazolo[1,5-a]pyrimidine based on the analysis of related structures.[1][2]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The protons of the pyrazolo[1,5-a]pyrimidine core will have distinct chemical shifts. Specifically, the H-6 proton is expected to be a singlet at a characteristic downfield position. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 120-150 ppm region. The carbon atoms of the heterocyclic core will have specific chemical shifts that can be assigned using 2D NMR techniques. |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 5,7-diphenylpyrazolo[1,5-a]pyrimidine (C₂₂H₁₅N₃, MW: 321.38 g/mol ) will be observed. |
| IR Spectroscopy | Characteristic absorption bands for C=C and C=N stretching vibrations of the aromatic and heterocyclic rings will be present in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹. |
Data Interpretation and Structural Confirmation
The unequivocal assignment of all proton and carbon signals in the NMR spectra is achieved through a combination of 1D and 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). The mass spectrum provides definitive proof of the molecular weight, while the IR spectrum confirms the presence of the key functional groups and the aromatic nature of the molecule. For absolute structural confirmation, single-crystal X-ray diffraction analysis can be performed if suitable crystals are obtained.
Conclusion
This technical guide has outlined a reliable and well-understood method for the synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidine. The provided experimental protocol, grounded in established chemical principles, offers a clear pathway for researchers to obtain this valuable heterocyclic compound. The comprehensive characterization data serves as a benchmark for verifying the structure and purity of the synthesized product. The insights into the significance of the pyrazolo[1,5-a]pyrimidine core and the rationale behind the synthetic strategy are intended to empower researchers in their efforts to explore the vast chemical space of this important class of compounds for the development of novel therapeutic agents.
References
- El-Mekkawy, A. I., et al. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Letters in Applied NanoBioScience, 10(3), 2414-2428.
- Hassan, A. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(1), 1667.
- Abdel-Aziz, A. A.-M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(36), 25389-25415.
- Liu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1237-1242.
- Shawali, A. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 57.
-
PubChem. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one. Retrieved from [Link]
-
MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
ResearchGate. Synthesis of 2,7-diarylpyrazolo [1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5,7-Diphenylpyrazolo[1,5-a]pyrimidine Scaffold and the Imperative of Spectroscopic Scrutiny
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure is amenable to a wide range of chemical modifications, leading to a vast family of derivatives with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] Furthermore, these compounds have garnered significant attention for their promising photophysical properties, making them valuable as fluorophores and in optoelectronic applications.[3][4] The introduction of phenyl groups at the 5 and 7-positions, in particular, creates a class of derivatives with unique steric and electronic properties that can significantly influence their biological activity and photophysical behavior.
A thorough and unambiguous characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and for the development of novel therapeutics and materials. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed insight into the molecular structure, purity, and electronic properties of the synthesized compounds. This guide, intended for researchers and professionals in drug development, offers a comprehensive overview of the key spectroscopic techniques employed in the analysis of 5,7-diphenylpyrazolo[1,5-a]pyrimidine derivatives. We will delve into the "why" and "how" of each technique, providing not just the protocols but also the underlying scientific rationale, ensuring a deep and practical understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the 5,7-diphenylpyrazolo[1,5-a]pyrimidine scaffold, both ¹H and ¹³C NMR, often in combination with two-dimensional (2D) techniques, provide an unambiguous roadmap of the molecular architecture.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of a 5,7-diphenylpyrazolo[1,5-a]pyrimidine derivative provides a wealth of information about the number, connectivity, and chemical environment of the protons.
Expected Chemical Shifts and Rationale:
The protons on the pyrazolo[1,5-a]pyrimidine core and the pendant phenyl rings resonate in distinct regions of the spectrum. The electron-withdrawing nature of the fused pyrimidine ring and the aromatic character of the system influence the chemical shifts.
-
H-2 and H-3 (Pyrazole Ring): These protons typically appear as distinct singlets or doublets (if coupled to other substituents) in the downfield region, often between δ 7.0 and 8.5 ppm.[2] The exact chemical shift will be influenced by substituents on the pyrazole ring.
-
H-6 (Pyrimidine Ring): This proton is situated between the two bulky phenyl groups and is expected to be a singlet, typically found in the aromatic region, often between δ 7.0 and 7.5 ppm.[5]
-
Phenyl Protons: The protons on the 5- and 7-phenyl rings will appear as complex multiplets in the aromatic region (typically δ 7.2-8.2 ppm), unless the rings are symmetrically substituted. The protons ortho to the pyrimidine ring may be shifted downfield due to the ring's anisotropic effect.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 5,7-diphenylpyrazolo[1,5-a]pyrimidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and its higher boiling point, which can be advantageous for variable temperature studies.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a crucial step to obtain sharp, well-resolved peaks.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Use a standard 90° pulse angle and an appropriate relaxation delay (D1) of 1-5 seconds to ensure full relaxation of the protons between scans.
-
-
Data Acquisition: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm or DMSO at δ 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets of the phenyl protons and to increase the sensitivity of the measurement. The choice of a relaxation delay is a balance between obtaining quantitative data and the total experiment time.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
Expected Chemical Shifts and Rationale:
-
C-2, C-3, C-3a (Pyrazole Ring): These carbons will resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and any substituents.
-
C-5, C-7 (Pyrimidine Ring): These carbons, being directly attached to the phenyl groups and nitrogen atoms, are expected to be significantly deshielded and appear downfield in the spectrum.[6]
-
C-6 (Pyrimidine Ring): This carbon will also be in the aromatic region.
-
Phenyl Carbons: The carbons of the phenyl rings will show a set of signals in the aromatic region (typically δ 120-140 ppm). The ipso-carbons (the carbons attached to the pyrimidine ring) will have distinct chemical shifts.
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time, due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to a series of singlets.
-
Set a wider spectral width (typically 0-200 ppm) to encompass all carbon signals.
-
-
Data Acquisition: A larger number of scans (typically several hundred to thousands) is required compared to ¹H NMR.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and referenced (e.g., CDCl₃ at δ 77.16 ppm or DMSO-d₆ at δ 39.52 ppm).
2D NMR Techniques: Unambiguous Signal Assignment
For complex molecules like 5,7-diphenylpyrazolo[1,5-a]pyrimidine derivatives, 1D NMR spectra can be crowded, making unambiguous assignment challenging. 2D NMR experiments are indispensable for confirming the structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. This is particularly useful for assigning the protons on the phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on its attached proton's chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular skeleton by identifying long-range connectivities, for example, between the pyrimidine protons and the phenyl carbons.[5]
Data Interpretation Workflow:
Sources
Technical Guide: Initial Biological Screening of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine Derivatives
Executive Summary & Rationale
The 5,7-Diphenylpyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its high affinity for the ATP-binding pockets of various protein kinases. Unlike generic heterocycles, the specific 5,7-diphenyl substitution pattern imparts unique lipophilicity and steric properties that favor interaction with Cyclin-Dependent Kinases (CDK2, CDK1) , Tropomyosin Receptor Kinases (TRKA) , and Pim-1 kinase [1, 2].
This guide outlines a rigorous, self-validating screening workflow designed to transition a raw synthetic library of these derivatives into confirmed hits. The strategy prioritizes phenotypic cytotoxicity as a primary gate, followed by target-specific kinase profiling to establish Mechanism of Action (MoA).
Screening Workflow Architecture
To maximize resource efficiency, we employ a funnel approach. Compounds are only advanced to costly kinase assays after demonstrating functional cytotoxicity.
Figure 1: Hierarchical screening funnel ensuring only bioactive compounds undergo expensive kinase profiling.
Phase I: Primary Cytotoxicity Screening
The initial objective is to determine if the 5,7-diphenyl substitution confers antiproliferative activity. Literature suggests these derivatives are particularly potent against colorectal (HCT-116) and breast (MCF-7) cancer lines due to CDK overexpression [3].
Assay Selection: SRB vs. MTT
While MTT is common, Sulforhodamine B (SRB) is recommended for this scaffold. Pyrazolo[1,5-a]pyrimidines can occasionally interfere with mitochondrial reductase enzymes (the MTT target), leading to false positives. SRB measures total protein mass and is chemically inert to the scaffold.
Detailed Protocol (SRB Assay)
Objective: Determine IC50 values across a 3-cell line panel (e.g., HCT-116, MCF-7, WI-38 fibroblast for toxicity control).
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
-
Compound Preparation:
-
Dissolve 5,7-Diphenylpyrazolo[1,5-a]pyrimidine derivatives in 100% DMSO to 10 mM.
-
Critical Step: Perform serial dilutions in culture medium immediately before addition to keep final DMSO < 0.5%. High lipophilicity of the diphenyl group can cause precipitation in aqueous media if left standing.
-
-
Treatment: Add compounds (0.01 µM – 100 µM) and incubate for 48 hours .
-
Fixation: Add cold TCA (10% final concentration) and incubate at 4°C for 1 hour.
-
Staining: Wash, dry, and stain with 0.4% SRB in 1% acetic acid for 20 mins.
-
Quantification: Solubilize bound dye with 10 mM Tris base; read Absorbance at 510 nm.
Data Interpretation Standards
| Parameter | Criterion for "Hit" | Rationale |
| IC50 (Tumor) | < 5.0 µM | Indicates potent target engagement.[1] |
| Selectivity Index (SI) | > 5.0 | (IC50 Normal Cells / IC50 Tumor Cells). Ensures therapeutic window. |
| Solubility | No precipitate at 50 µM | Essential for bioavailability. |
Phase II: Target Validation (Kinase Profiling)
If the compound kills cancer cells, the next question is how. The 5,7-diphenylpyrazolo[1,5-a]pyrimidine core is a known ATP-competitive inhibitor.[2]
The Target Landscape
Research indicates this scaffold frequently targets:
-
CDK2/Cyclin E: Regulates G1/S transition.
-
Pim-1: Promotes cell survival (anti-apoptotic).
-
TRKA: Implicated in specific carcinomas.
Kinase Assay Protocol (ADP-Glo™ Format)
Principle: Measures ADP generated from the kinase reaction. The scaffold competes with ATP.[2]
-
Enzyme Mix: Prepare CDK2/Cyclin E complex (0.2 ng/µL) in kinase buffer.
-
Inhibitor Addition: Add 1 µL of compound (variable conc.) to 4 µL enzyme. Incubate 10 min at RT.
-
Substrate Start: Add 5 µL ATP/Substrate mix (Histone H1 for CDK2).
-
Note: Use ATP concentration at
(typically 10-50 µM) to ensure competitive inhibition is detectable.
-
-
Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).
-
Readout: Measure Luminescence.
Validation Check: A known inhibitor (e.g., Roscovitine or Dinaciclib) must be included as a positive control. If the control IC50 deviates >2-fold from literature, the assay is invalid.
Phase III: Mechanistic Confirmation (Cell Cycle Analysis)
To confirm that cytotoxicity is driven by kinase inhibition (specifically CDK2), we analyze the cell cycle distribution. CDK2 inhibition should logically result in a G0/G1 phase arrest .
Signaling Pathway Logic
The following diagram illustrates the mechanistic causality we are testing.
Figure 2: Mechanistic pathway. Inhibition of CDK2 prevents Rb phosphorylation, sequestering E2F and halting the cell cycle at G1.
Flow Cytometry Protocol
-
Treatment: Treat HCT-116 cells with the compound at IC50 concentration for 24 hours.
-
Harvesting: Trypsinize and wash cells with PBS.
-
Fixation: Resuspend in 70% ice-cold ethanol (added dropwise while vortexing) to prevent clumping. Fix overnight at -20°C.
-
Staining: Wash ethanol away. Resuspend in PBS containing:
-
50 µg/mL Propidium Iodide (PI) - DNA stain.
-
100 µg/mL RNase A - Degrades RNA to prevent background signal.
-
-
Analysis: Analyze >10,000 events on a Flow Cytometer.
-
Expected Result: A significant increase in the G0/G1 peak compared to DMSO control confirms CDK2 targeting [4].
-
References
-
RSC Publishing. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. Link
-
National Institutes of Health (NIH). "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." Journal of Medicinal Chemistry. Link
-
MDPI. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." Pharmaceuticals.[2][3][4][5][6] Link
-
ResearchGate. "New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents." Bioorganic Chemistry. Link
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine Derivatives as Selective ALK Kinases Inhibitors for Inhibition of the Bone Morphogenetic Proteins Signaling Pathway for Treatment of Fibrodysplasia Ossificans Progressiva | Technology Transfer [techtransfer.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Architecting the Next-Gen Kinase Inhibitor: A Technical Guide to Pyrazolo[1,5-a]pyrimidine Scaffolds
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere of the purine core found in ATP. This structural mimicry has positioned it as a cornerstone in the development of ATP-competitive kinase inhibitors, particularly for targets such as CDK2, TRK, and Pim-1. This guide moves beyond basic reviews to provide a rigorous, actionable framework for the rational design, synthesis, and biological validation of novel pyrazolo[1,5-a]pyrimidine derivatives. We explore the causality behind synthetic regioselectivity, the structural determinants of potency (SAR), and the experimental workflows required to validate these candidates in a drug discovery pipeline.
The Pharmacophore: Why Pyrazolo[1,5-a]pyrimidine?
Structural Bioisosterism
The pyrazolo[1,5-a]pyrimidine core fuses a chemically stable pyrazole ring with a pyrimidine ring.[1] This fusion creates a planar, aromatic system that mimics the adenine moiety of ATP.
-
Hinge Binding: The Nitrogen at position 4 (N4) and the C-H or substituents at C3/C5 often engage in critical hydrogen bonding with the hinge region of kinase domains (e.g., residues like Val-828 in PI3Kδ or Glu/Leu gates in CDKs).
-
Solubility & ADME: Unlike many fused heterocycles that suffer from poor aqueous solubility, the pyrazolo[1,5-a]pyrimidine core allows for tunable lipophilicity through C5/C7 substitution, facilitating the introduction of solubilizing groups like morpholine or piperazine.
The "Privileged" Status
A privileged scaffold is defined by its ability to provide high-affinity ligands for diverse receptor types. Recent FDA approvals and clinical candidates (e.g., Dinaciclib analogs, Larotrectinib-inspired macrocycles) validate this core as a versatile template for targeting not just kinases, but also GPCRs and ion channels.
Rational Design & SAR Strategies
Designing a potent inhibitor requires a deep understanding of the Structure-Activity Relationship (SAR). The scaffold can be dissected into three functional zones:
The Hinge-Binding Motif (N1-C2-N4)
-
Role: Anchors the molecule in the ATP-binding pocket.
-
Optimization: Small hydrophobic groups (Me, Et) at C2 often improve van der Waals contact without inducing steric clash. Unsubstituted N4 is crucial for H-bond acceptance.
The Specificity Gate (C3 Position)
-
Role: This position points towards the "gatekeeper" residue.
-
Strategy: Introduction of bulky aryl or heteroaryl rings (e.g., indole, pyridine) here can induce selectivity.[2] For example, forming a halogen bond or pi-stacking interaction at this position is a proven strategy for increasing potency against TRK kinases.
The Solvent Interface (C5 & C7 Positions)
-
Role: These positions extend out of the binding pocket towards the solvent.
-
Strategy: Ideal for attaching solubilizing tails (amines, ethers). Asymmetry is key here; 5,7-disubstitution patterns allow for the "fine-tuning" of pharmacokinetic properties (PK) without disrupting the primary binding mode.
Visualization: SAR Logic Map
The following diagram illustrates the functional dissection of the scaffold.
Caption: Functional anatomy of the pyrazolo[1,5-a]pyrimidine scaffold highlighting regions for selectivity (C3), solubility (C5/C7), and binding (N1/C2).
Synthetic Methodologies: From Concept to Crystal
The synthesis of this scaffold is generally convergent, relying on the condensation of aminopyrazoles with 1,3-electrophiles.
The Regioselectivity Challenge
A common pitfall in synthesizing 5,7-disubstituted derivatives is the formation of regioisomers. The reaction of 5-aminopyrazole with unsymmetrical 1,3-diketones can yield both the [1,5-a]pyrimidine and the isomeric [1,5-a]pyrimidine (depending on which carbonyl the exocyclic amine attacks first).
-
Solution: Control pH and solvent polarity. Using glacial acetic acid often favors the thermodynamically stable isomer. Alternatively, stepwise cyclization using
-keto esters followed by chlorination ( ) and nucleophilic substitution ( ) guarantees regiocontrol.
Protocol: General Synthesis of 3,5,7-Trisubstituted Scaffolds
This protocol validates a robust route via the
Step 1: Core Formation (Condensation)
-
Reagents: 5-Amino-3-methylpyrazole (1.0 eq), Diethyl malonate (1.2 eq), Sodium ethoxide (NaOEt) (2.0 eq).
-
Conditions: Reflux in Ethanol (EtOH) for 4-6 hours.
-
Mechanism: Double condensation yields the 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate.
-
Workup: Acidify with HCl to precipitate the diol. Filter and dry.[1]
Step 2: Chlorination (Activation)
-
Reagents: Intermediate from Step 1,
(excess), N,N-Dimethylaniline (cat.). -
Conditions: Reflux for 4-12 hours.
-
Outcome: Yields 5,7-dichloro derivative. The C7 chlorine is typically more reactive due to steric and electronic factors, allowing sequential substitution.
Step 3: Sequential
-
C7 Substitution: React with amine A (1.0 eq) in THF/DIEA at
to RT. -
C5 Substitution: React with amine B (excess) in n-Butanol at reflux.
Step 4: C3 Functionalization (Late-Stage)
-
Iodination: NIS (N-iodosuccinimide) in ACN to install C3-I.
-
Suzuki Coupling: React C3-I with Aryl-Boronic acid,
, in Dioxane/Water.
Visualization: Synthetic Workflow
Caption: Stepwise synthetic route for generating regioselective 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines.
Biological Evaluation: Validating the Mechanism
Once synthesized, compounds must undergo a rigorous screening cascade.
In Vitro Kinase Assays (The Gold Standard)
To confirm the mechanism of action (MOA), direct enzyme inhibition must be measured.
-
Method: FRET-based assays (e.g., LanthaScreen) or radiometric
-ATP assays. -
Metric:
values. Compounds with are typically considered "Hits". -
Critical Control: Use a known inhibitor (e.g., Staurosporine) as a positive control to validate assay performance.
Cellular Viability & Target Engagement
Potency in an enzyme assay does not guarantee cellular activity due to membrane permeability issues.
-
Assay: MTT or CellTiter-Glo in relevant cancer cell lines (e.g., MCF-7 for multidrug resistance, Jurkat for leukemia).
-
Biomarker Validation: Western Blotting to detect phosphorylation levels of the downstream substrate (e.g., p-BAD for Pim-1 inhibition, p-ERK for MEK inhibition). If the drug inhibits the kinase but phosphorylation remains unchanged, the cellular MOA is off-target.
Data Presentation: Comparative Potency Table
Example dataset structure for reporting results:
| Compound ID | R3 Substituent | R5 Substituent | R7 Substituent | Kinase IC50 (nM) | Cell GI50 (µM) | Selectivity Index |
| PP-01 | Phenyl | Morpholine | Methyl | 450 | 5.2 | 1.0 |
| PP-05 | 4-F-Phenyl | Morpholine | Methyl | 85 | 1.1 | 5.0 |
| PP-12 | Indol-4-yl | Piperazine | Isopropyl | 2.8 | 0.05 | >100 |
| Ref (Dinaciclib) | - | - | - | 3.0 | 0.04 | - |
References
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications. International Journal of Pharmaceutical Sciences. Link
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Link
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules (MDPI). Link
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Link
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Link
-
Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry. Link[3]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Electronic Structure of Pyrazolo[1,5-a]pyrimidines: From First Principles to Functional Insights
Preamble: The Scientific Imperative for Theoretical Scrutiny
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern chemical science. Its rigid, planar, and electron-rich framework serves as the foundation for a vast array of molecules with significant applications, ranging from targeted cancer therapies to advanced fluorescent materials.[1][2] As purine analogues, these compounds can interact with biological systems in unique ways, making them compelling candidates for drug development.[3][4] Their diverse pharmacological properties include potent activities as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[5][6][7] Furthermore, the tunable nature of their fused heterocyclic system allows for the rational design of fluorophores with exceptional photophysical properties.[8][9]
To navigate this rich chemical space and accelerate discovery, a purely empirical, synthesis-first approach is inefficient. Theoretical and computational studies provide an indispensable lens, allowing us to predict, understand, and rationalize the electronic behavior that governs the function of these molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of pyrazolo[1,5-a]pyrimidines, linking fundamental quantum chemical principles to tangible, field-proven applications.
Part 1: The Computational Toolkit: Methodologies of Choice
The cornerstone of modern electronic structure analysis for medium-sized organic molecules like pyrazolo[1,5-a]pyrimidines is Density Functional Theory (DFT) . DFT offers a formidable balance of computational efficiency and accuracy, making it the workhorse for these investigations.[10] Its central premise is that the total electronic energy of a system can be determined from its electron density. This approach is significantly faster than traditional wave-function-based methods while often providing results of comparable quality.
A critical choice within a DFT framework is the selection of the exchange-correlation functional and the basis set.
-
Functionals : Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , are frequently employed. They incorporate a portion of exact Hartree-Fock exchange, which tends to provide a more accurate description of molecular geometries and energies for a wide range of organic systems.
-
Basis Sets : Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311+G(d,p) , are standard choices. The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic nature of electron density in π-conjugated systems, while diffuse functions (+) are important for molecules with lone pairs or for calculating properties like electron affinity.
For studying photophysical properties, such as UV-Vis absorption and emission spectra, the analysis must extend to electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the standard and most practical method for this purpose.[8][11] It allows for the calculation of vertical excitation energies, which correspond to the maxima in absorption spectra, and oscillator strengths, which relate to the intensity of these absorptions.[12]
Part 2: Deciphering the Electronic Landscape: Key Properties and Their Implications
Theoretical calculations yield a wealth of quantitative data that describes the electronic character of a molecule. Understanding these descriptors is key to predicting molecular behavior.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions.
-
HOMO Energy (EHOMO) : Correlates with the ability to donate an electron. A higher EHOMO indicates a better electron donor.
-
LUMO Energy (ELUMO) : Correlates with the ability to accept an electron. A lower ELUMO indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE) : This is a critical parameter. A small energy gap suggests that the molecule is more polarizable and will have its lowest-energy electronic transitions at longer wavelengths (a red shift in the absorption spectrum). It is an indicator of chemical reactivity and kinetic stability.
The distribution of these orbitals is also revealing. For instance, in many pyrazolo[1,5-a]pyrimidine derivatives, the HOMO is distributed across the fused ring system and electron-donating substituents, while the LUMO may be localized on electron-accepting groups, facilitating intramolecular charge transfer (ICT) upon excitation.[8][12]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electronic distribution on the van der Waals surface of a molecule. It is an invaluable tool for predicting non-covalent interactions and reactive sites.
-
Negative Regions (Red/Yellow) : Indicate electron-rich areas, typically around heteroatoms like nitrogen and oxygen. These are sites susceptible to electrophilic attack and are favorable for hydrogen bond accepting.
-
Positive Regions (Blue) : Indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donating.
For drug design, the MEP map can guide the modification of a scaffold to enhance interactions with a specific biological target, such as the active site of a kinase.[13]
Tautomerism and Structural Stability
The pyrazolo[1,5-a]pyrimidine core can exist in different tautomeric forms, which can significantly influence its interactions with biological targets.[14][15] DFT calculations are highly effective at determining the relative energies of these tautomers, allowing for the identification of the most stable form in the gas phase or in solution (using implicit solvent models).[16] This is a crucial first step, as all subsequent electronic property calculations must be performed on the correct, lowest-energy tautomer to be physically meaningful.
Part 3: Structure-Property Relationships in Action
The true power of theoretical studies lies in establishing clear, predictive relationships between chemical structure and molecular function. The pyrazolo[1,5-a]pyrimidine scaffold is an exemplary case.
Tuning Photophysical Properties for Fluorophores
A compelling body of research demonstrates that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be precisely tuned through substitution.[8][9][12] Theoretical analysis using DFT and TD-DFT has been instrumental in explaining these observations.
-
Effect of Substituents at Position 7 : Studies consistently show that attaching electron-donating groups (EDGs) , such as methoxy (-OMe) or dialkylamino (-NR2), at the 7-position leads to significant increases in fluorescence quantum yields and absorption intensities.[8][11] Conversely, electron-withdrawing groups (EWGs) , like nitro (-NO2) or cyano (-CN), result in low intensities.[12]
-
The Causality : DFT calculations reveal the underlying mechanism. EDGs at position 7 raise the energy of the HOMO more than the LUMO, reducing the HOMO-LUMO gap and red-shifting the absorption spectrum. More importantly, they promote an efficient intramolecular charge transfer (ICT) from the substituent to the pyrazolo[1,5-a]pyrimidine core upon photoexcitation, which is a key characteristic of many bright fluorophores.[8][17]
| Substituent Type at C7 | Typical Group | Effect on EHOMO | Effect on ΔE | Predicted Quantum Yield |
| Electron-Donating (EDG) | -N(CH3)2, -OCH3 | Increase | Decrease | High |
| Neutral | -C6H5 | Moderate | Moderate | Moderate to Low |
| Electron-Withdrawing (EWG) | -CN, -NO2 | Decrease | Increase | Very Low |
| Table 1: A summary of the predictable effects of substituent electronic nature on the key electronic properties and fluorescence of pyrazolo[1,5-a]pyrimidines, as rationalized by DFT calculations.[8][12] |
Guiding the Design of Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines are a well-established scaffold for potent protein kinase inhibitors.[6][18] Structure-activity relationship (SAR) studies show that substitutions at various positions can dramatically affect binding affinity and selectivity.[5] Computational methods, particularly molecular docking complemented by DFT, can rationalize these findings.
-
Molecular Docking : This technique predicts the preferred orientation of a ligand within the active site of a protein. It can identify key interactions, such as hydrogen bonds and hydrophobic contacts.
-
DFT's Role : DFT calculations provide the accurate partial charges and MEP of the ligand, which are crucial inputs for accurate docking simulations. Furthermore, DFT can be used to calculate the energy required to adopt the "bioactive conformation" (the geometry of the ligand when bound to the protein), helping to explain why some derivatives are more potent than others. For example, a study on COX inhibitors used DFT to analyze the chemical nature and binding modes of novel pyrazolo[1,5-a]pyrimidine derivatives.[10]
Part 4: A Validated Workflow for Computational Analysis
For scientists looking to apply these methods, a structured and self-validating workflow is essential. The following protocol outlines the key steps for a comprehensive theoretical analysis of a novel pyrazolo[1,5-a]pyrimidine derivative.
Protocol: In Silico Electronic Structure Characterization
-
Step 1: 3D Structure Generation
-
Action: Build the initial 3D structure of the pyrazolo[1,5-a]pyrimidine derivative using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Causality: An accurate initial geometry, while not essential, can speed up the subsequent optimization process.
-
-
Step 2: Geometry Optimization and Frequency Analysis
-
Action: Perform a full geometry optimization using a reliable DFT method (e.g., B3LYP/6-311+G(d,p)). Follow this with a frequency calculation at the same level of theory.
-
Self-Validation: The frequency calculation is a critical checkpoint. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. If imaginary frequencies are found, the structure corresponds to a transition state and must be re-optimized.
-
-
Step 3: Frontier Molecular Orbital (FMO) Analysis
-
Action: From the optimized structure's output file, extract the energies of the HOMO and LUMO. Visualize the 3D isosurfaces of these orbitals.
-
Insight: This step provides immediate insight into the molecule's electron-donating/accepting capabilities and potential sites of reactivity.
-
-
Step 4: Molecular Electrostatic Potential (MEP) Mapping
-
Action: Calculate the MEP and map it onto the molecule's electron density surface.
-
Insight: This visualization reveals the charge distribution and predicts sites for non-covalent interactions, which is paramount for understanding potential biological activity.
-
-
Step 5: Excited State Calculations (for Optical Properties)
-
Action: If optical properties are of interest, perform a TD-DFT calculation (e.g., TD-B3LYP/6-311+G(d,p)) on the optimized ground-state geometry.
-
Insight: This yields the vertical excitation energies (λmax) and oscillator strengths (ƒ), which can be directly compared to experimental UV-Vis absorption spectra for validation.
-
Caption: A typical workflow for the theoretical analysis of a pyrazolo[1,5-a]pyrimidine's electronic structure.
Caption: Frontier Molecular Orbitals (FMOs) and their role in electronic excitation.
Conclusion: A Synergy of Theory and Experiment
Theoretical studies on the electronic structure of pyrazolo[1,5-a]pyrimidines are not a substitute for experimental work but rather a powerful synergistic partner. They provide a rational framework for understanding observed properties, predicting the outcomes of new molecular designs, and minimizing trial-and-error in the laboratory. By leveraging the computational toolkit of DFT and TD-DFT, researchers can gain profound insights into the subtle electronic effects that govern the function of this remarkable heterocyclic scaffold, thereby accelerating the development of next-generation pharmaceuticals and advanced materials.
References
-
Portilla, J. et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39542-39552. [Link]
-
Al-Ostoot, F.H. et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14, 8397-8408. [Link]
-
Al-Ostoot, F.H. et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Al-Ostoot, F.H. et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Semantic Scholar. [Link]
-
Terungwa, A.A. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Zhang, M. et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
-
Ahmad, N. et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
-
Abdellattif, M.H. et al. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
-
Portilla, J. et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. [Link]
-
Terungwa, A.A. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Park, H. et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. [Link]
-
Lee, J. et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 376-386. [Link]
-
El-Enany, M. M. et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Al-Ostoot, F.H. et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
-
Singh, A. & Kumar, A. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
Secrieru, A. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Asiri, A.M. et al. (2011). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. [Link]
-
Quiroga, J. & Portilla, J. (2021). Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
Hassan, A.S. et al. (2022). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Archiv der Pharmazie, 355(12), e2200395. [Link]
-
Portilla, J. et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. PMC. [Link]
-
Quiroga, J. & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2697. [Link]
-
Gomaa, H.A.M. et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103513. [Link]
-
El-Nassan, H.B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. SciSpace. [Link]
-
Quiroga, J. & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]
-
Portilla, J. et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
Quiroga, J. & Portilla, J. (2021). Substituent positions to increase the activity of pyrazolo[1,5-a]pyridimines. ResearchGate. [Link]
-
Benyahia, L. et al. (2015). Molecular docking and DFT Study Of Some Pyrazolo[1,5a]pyrimidine Derivatives As CK2 Inhibitors. ResearchGate. [Link]
-
Lee, J. et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. [Link]
-
Quiroga, J. & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
-
Elguero, J. et al. (2022). A theoretical study of the valence tautomerism of 1H-pyrazolium-4-olates (X = O) and related compounds (X = S, Se, NH). ResearchGate. [Link]
-
Shugar, D. & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 8. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tautomerism and Structural Dynamics of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine
Executive Summary
5,7-Diphenylpyrazolo[1,5-a]pyrimidine represents a privileged scaffold in medicinal chemistry, particularly as a core for kinase inhibitors (e.g., CDK, MELK inhibitors) and multidrug resistance modulators (Reversan analogs).
For researchers and drug developers, "tautomerism" in this specific molecule is a nuanced concept. Unlike its hydroxy- or amino-substituted cousins, the parent 5,7-diphenyl core is constitutionally fixed in a fully aromatic state. However, understanding the tautomeric dynamics of its precursors (3(5)-aminopyrazoles) and the potential for annular tautomerism in its metabolites is critical for controlling regioselectivity during synthesis and predicting ligand-protein binding modes.
This guide dissects the structural causality of the scaffold, providing protocols to validate regio-integrity and distinguishing between true tautomerism and resonance stabilization.
Molecular Architecture & The "Fixed" Aromatic Core
The Stability Paradox
In its neutral state, 5,7-diphenylpyrazolo[1,5-a]pyrimidine does not exhibit prototropic tautomerism. The bridgehead nitrogen (N1) is part of a fused system where the lone pair contributes to the 10-
-
Contrast with 7-Hydroxy derivatives: If the phenyl at C7 is replaced by a hydroxyl group, the molecule exists predominantly as the pyrazolo[1,5-a]pyrimidin-7(4H)-one tautomer.
-
The 5,7-Diphenyl Reality: With phenyl substituents at C5 and C7, there are no labile protons on the ring system. The structure is locked in the pyrazolo[1,5-a]pyrimidine form.
Electrophilic Susceptibility (C3-H)
While not a tautomer in the ground state, the C3 position is highly nucleophilic. In the presence of strong acids, protonation can occur at C3 or N4, leading to cationic resonance forms that mimic tautomeric shifts. This is relevant for salt formation in drug formulation.
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine States
| Feature | 5,7-Diphenyl Derivative | 7-Hydroxy Derivative | Clinical Implication |
| Dominant Form | Fully Aromatic (Fixed) | 7(4H)-one (Keto-tautomer) | Binding pocket shape complementarity. |
| H-Bond Donor | None (Ring Nitrogens are acceptors) | N4-H (in keto form) | Solvation energy and permeability. |
| Synthesis Risk | Regioisomerism (5,7 vs 7,[1]5) | Tautomeric Equilibrium | Purification difficulty. |
Synthetic Tautomerism: The Hidden Driver
The primary "tautomeric challenge" with this scaffold occurs during synthesis. The reaction between 3(5)-aminopyrazole and a 1,3-electrophile (e.g., dibenzoylmethane) is governed by the tautomeric equilibrium of the aminopyrazole.
The Regioselectivity Mechanism
3(5)-Aminopyrazole exists in equilibrium between the 1H- and 2H-tautomers.
-
Pathway A: Attack by the exocyclic amine (followed by ring closure).
-
Pathway B: Attack by the ring nitrogen (less common, leads to isomeric fused systems).
When reacting with asymmetric diketones, this tautomerism dictates whether the 5-phenyl-7-alkyl or 7-phenyl-5-alkyl isomer is formed. For the symmetric 1,3-diphenyl-1,3-propanedione , the product is invariably the 5,7-diphenyl isomer, simplifying the workflow but masking the underlying mechanistic complexity.
Visualization of Synthetic Pathways
The following diagram illustrates how precursor tautomerism feeds into the condensation reaction.
Figure 1: Reaction pathway showing the conversion of tautomeric precursors into the fixed aromatic product.
Experimental Validation Protocols
To confirm the structural integrity and absence of tautomeric mixtures in your synthesized batch, use the following self-validating protocols.
Protocol: Structural Confirmation via 2D NMR
Objective: Distinguish between the 5,7-diphenyl product and potential dihydro-intermediates or regioisomers (if using asymmetric precursors).
Reagents:
-
Solvent: DMSO-d6 or CDCl3 (Note: CDCl3 is preferred to avoid solvent H-bonding effects masking shifts).
-
Internal Standard: TMS.
Workflow:
-
1H NMR Acquisition:
-
Look for the C3-H singlet around
6.5 - 7.2 ppm. -
Look for the C6-H singlet around
7.0 - 7.5 ppm. -
Critical Check: Absence of broad NH signals (indicates no dihydro-intermediates).
-
-
NOESY/ROESY Experiment:
-
Irradiate the C3-H signal.
-
Observation: You should see NOE correlations with the ortho-protons of the 5-phenyl ring.
-
Logic: This confirms the spatial proximity of the C3 proton to the C5 substituent, validating the regiochemistry.
-
-
15N HMBC (Optional but Recommended):
-
Correlate ring protons to bridgehead nitrogens. This definitively rules out isomeric pyrazolo[3,4-b]pyridines which can form as minor byproducts.
-
Protocol: X-Ray Crystallography for Binding Mode Analysis
Objective: Determine the precise bond lengths to verify bond fixation (aromaticity vs quinoid character).
-
Crystallization: Slow evaporation from Ethanol/Ethyl Acetate (1:1).
-
Data Analysis:
-
Measure the C3a-N4 and C3a-C3 bond lengths.
-
Standard: In the fully aromatic 5,7-diphenyl system, C3a-N4 should be approx 1.36 Å (partial double bond character), distinct from a pure single bond (~1.47 Å) seen in dihydro-tautomers.
-
Biological Implications of "Fixed" Structure
In drug development, the lack of tautomerism in 5,7-diphenylpyrazolo[1,5-a]pyrimidine is a feature, not a bug .
-
Lipophilicity (LogP): Because it cannot tautomerize to a polar "NH/C=O" form, the molecule remains highly lipophilic.
-
Optimization Strategy: Solubilizing groups (morpholine, piperazine) are usually appended to the phenyl rings rather than the core to maintain the aromatic stack.
-
-
Kinase Selectivity: The planar, rigid core mimics the adenine ring of ATP.
-
Binding Mode: It typically binds to the hinge region of kinases. The N4 nitrogen acts as a Hydrogen Bond Acceptor (HBA).
-
Tautomer Risk: If the molecule could tautomerize to an NH-donor form, it would clash with the H-bond donor residues in the kinase hinge. The stability of the 5,7-diphenyl system ensures consistent HBA character.
-
Signaling Pathway Interaction (MELK Inhibition)
The following diagram depicts the interaction logic of a 5,7-diphenylpyrazolo[1,5-a]pyrimidine derivative (e.g., OTS167 analog) within a kinase pocket.
Figure 2: Pharmacophore interactions. The fixed aromatic N4 is critical for H-bond acceptance.
References
-
Synthesis and Tautomeric Structure of Pyrazolo[1,5-a]pyrimidine Derivatives. Source: Journal of Chemical Research.[2] URL:[Link] (General reference for pyrazolo-pyrimidine tautomerism).
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Source: ACS Infectious Diseases (NIH). URL:[Link]
-
K2S2O8-Promoted Consecutive Tandem Cyclization: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. Source: ACS Omega. URL:[Link]
-
Synthesis of structural analogues of Reversan by ester aminolysis. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
-
Visible-Light-Mediated Regioselective Organophotocatalytic C3–H Phosphonylation. Source: The Journal of Organic Chemistry.[3] URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols: A Senior Application Scientist's Guide to the Microwave-Assisted Synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidines
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to applications in oncology, neuroscience, and infectious diseases.[3][4][5][6] Traditionally, the synthesis of these valuable heterocycles involves lengthy reaction times under conventional heating, often leading to lower yields and the formation of side products.[7]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[7][8][9][10] By utilizing microwave irradiation, we can achieve rapid, uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[8][9][10] This application note provides a detailed protocol and in-depth scientific rationale for the microwave-assisted synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidines, a key analogue in this chemical class.
The Science Behind Microwave-Assisted Synthesis: Beyond Simple Heating
Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[11][12] Unlike conventional heating, which relies on slow heat transfer through conduction, microwaves directly couple with polar molecules in the reaction mixture.[11][13] This interaction causes the molecules to rapidly oscillate as they attempt to align with the oscillating electric field of the microwaves. The resulting friction generates intense, uniform heat throughout the reaction vessel, leading to several key advantages:
-
Rapid Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes using microwave irradiation.[7][8]
-
Higher Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can occur during prolonged exposure to high temperatures.[9]
-
Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel itself, leading to significant energy savings.[7]
-
Green Chemistry: Reduced reaction times and often the feasibility of using solvent-free conditions align with the principles of sustainable chemistry.[14]
The choice of solvent is critical in microwave synthesis. Solvents with a high dielectric loss tangent (tan δ) are more efficient at absorbing microwave energy and converting it into heat.[11][15] Polar solvents like ethanol, DMF, and acetic acid are excellent choices for microwave-assisted reactions.[16]
Reaction Mechanism: A Step-by-Step Look at the Formation of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine
The synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidine from 1,3-diphenylprop-2-en-1-one (diphenylchalcone) and 3-amino-1H-pyrazole proceeds through a well-established cyclocondensation reaction. The mechanism can be broken down into the following key steps:
-
Michael Addition: The reaction is initiated by a nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto the β-carbon of the α,β-unsaturated ketone (chalcone). This forms a transient enolate intermediate.
-
Proton Transfer and Tautomerization: A proton transfer and subsequent tautomerization of the enolate lead to the formation of a more stable keto-intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole then acts as a nucleophile, attacking the carbonyl carbon of the former chalcone moiety. This step results in the formation of a new six-membered dihydropyrimidine ring, fused to the pyrazole core.
-
Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate, leading to the formation of the stable, aromatic 5,7-diphenylpyrazolo[1,5-a]pyrimidine product.
Caption: Reaction mechanism for the synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidine.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides a robust and reproducible method for the synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidine using a dedicated microwave reactor.
Materials and Reagents:
-
1,3-Diphenylprop-2-en-1-one (Diphenylchalcone)
-
3-Amino-1H-pyrazole
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Instrumentation:
-
Microwave Synthesis Reactor (e.g., CEM Discover series or similar)
-
10 mL Microwave Reactor Vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary Evaporator
-
Melting Point Apparatus
-
NMR Spectrometer and Mass Spectrometer for characterization
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine 1,3-diphenylprop-2-en-1-one (1.0 mmol, 208.26 mg), 3-amino-1H-pyrazole (1.2 mmol, 99.71 mg), and glacial acetic acid (3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture under the following conditions:
-
Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: High
-
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (20 mL).
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.
-
-
Purification:
-
Dry the crude product under vacuum.
-
For higher purity, the product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from ethanol can be performed.
-
-
Characterization: Confirm the identity and purity of the final product using melting point, NMR spectroscopy, and mass spectrometry.
Caption: Workflow for the microwave-assisted synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidine.
Data Presentation: A Comparative Analysis
The advantages of microwave-assisted synthesis become evident when comparing reaction parameters and outcomes with conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference(s) |
| Reaction Time | 10-15 minutes | 4-18 hours | [7][17][18] |
| Typical Yield | 85-95% | 50-75% | [7][8][18] |
| Solvent | Glacial Acetic Acid or DMF | Ethanol, Acetic Acid, or DMF | [3][16] |
| Energy Input | Localized, efficient heating | Bulk, inefficient heating | [7][11] |
| Work-up | Often simpler due to cleaner reaction | May require more extensive purification | [17] |
Conclusion and Future Outlook
The microwave-assisted synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidines offers a superior, efficient, and environmentally conscious alternative to traditional synthetic routes. The dramatic reduction in reaction time, coupled with higher yields and purity, makes this methodology highly attractive for researchers in drug discovery and development. As the demand for rapid and sustainable chemical synthesis continues to grow, microwave-assisted techniques are poised to become an indispensable tool in the modern chemistry laboratory.
References
-
Stuerga, D. (2006). Microwave–Material Interactions and Dielectric Properties, Key Ingredients for Mastery of Chemical Microwave Processes. In Microwaves in Organic Synthesis (2nd ed.). Wiley-VCH. [Link]
-
Kappe, C. O. (2004). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA, 58(5), 339-347. [Link]
-
Bulus, M., & Kumar, R. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Drug Development and Research, 4(4), 234-239. [Link]
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
-
International Journal of Pharmaceutical Sciences. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences, 16(10). [Link]
-
Bold, G., et al. (2010). An analysis of the microwave dielectric properties of solvent-oil feedstock mixtures at 300-3000 MHz. Bioresource Technology, 101(15), 6213-6221. [Link]
-
Chanda, A., & Fokin, V. V. (2009). Microwave assisted synthesis of five membered nitrogen heterocycles. Chemical Reviews, 109(2), 725-749. [Link]
-
Gawali, S. P., Kamble, S. S., & Mane, D. V. (2025). Microwave-Enabled Synthesis of Dihydropyrazolo[4',3':5,6]pyrano[2,3-d] pyrimidine Derivatives Utilizing Hf based UiO-66 Magnetic–Metal Organic Frameworks (MMOFs). The Academic, 3(12), 1436-1452. [Link]
-
Kumar, A., & Sharma, S. (2012). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1148-1163. [Link]
-
UCSB MRL. (n.d.). Microwave Synthesis Conditions. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 2(3), 475-481. [Link]
-
Al-Adiwish, W. M., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][11][19][20]triazines. Molecules, 26(12), 3563. [Link]
-
Davis, R. L. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines (Doctoral dissertation, Brigham Young University). BYU ScholarsArchive. [Link]
-
Al-Ghorbani, M., et al. (2017). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Molecules, 22(2), 303. [Link]
-
Scribd. (n.d.). Microwave vs. Conventional Pyrimidine Synthesis. [Link]
-
RSC Advances. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Kamal, A., et al. (2016). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 7(5), 963-972. [Link]
-
Kłys, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Wang, T., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1041-1046. [Link]
-
Zasedateleva, O. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6598. [Link]
-
Gribanov, I. S., et al. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. ChemRXiv. [Link]
-
Kamal, A., et al. (2016). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 7(5), 963-972. [Link]
-
Wang, T., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1041-1046. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. scribd.com [scribd.com]
- 11. chimia.ch [chimia.ch]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Solvent Choice for Microwave Synthesis [cem.com]
- 14. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 16. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 17. benchchem.com [benchchem.com]
- 18. d-nb.info [d-nb.info]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Pyrazolo[1,5-a]pyrimidine Functionalization
Introduction: The Privileged Scaffold and the Power of Palladium
The pyrazolo[1,5-a]pyrimidine core is a fused, nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and versatile periphery for substitution make it a "privileged scaffold" in drug discovery, forming the core of several commercial drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and kinase inhibitory activities.[2][4][5] The ability to precisely and efficiently introduce a variety of functional groups onto this scaffold is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic agents and functional materials.[4]
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the functionalization of pyrazolo[1,5-a]pyrimidines.[4][5] These reactions offer a broad substrate scope, high functional group tolerance, and predictable regioselectivity, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional efficiency.[6][7][8] This guide provides an in-depth overview and practical protocols for the most common and impactful palladium-catalyzed cross-coupling reactions applied to the pyrazolo[1,5-a]pyrimidine scaffold, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and direct C-H activation/arylation reactions.
Understanding the Reactivity of the Pyrazolo[1,5-a]pyrimidine Core
The regioselectivity of functionalization on the pyrazolo[1,5-a]pyrimidine ring is dictated by the electronic properties of its different positions. Generally, the C3 and C7 positions are the most reactive sites for electrophilic and metal-catalyzed functionalization. The C3 position is highly nucleophilic, while the C7 position is more susceptible to C-H activation, often directed by the pyrazole nitrogen (N1).[9][10] The C5 position can also be functionalized, particularly through nucleophilic aromatic substitution (SNAr) or after activation.[2][11] Understanding this inherent reactivity is crucial for designing effective synthetic strategies.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for forming C-C bonds between a halide (or triflate) and an organoboron compound.[5][6] On the pyrazolo[1,5-a]pyrimidine scaffold, it is frequently employed to introduce aryl, heteroaryl, and vinyl groups, significantly expanding the chemical space for drug discovery.[1][11]
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions like debromination.[11] For electron-rich pyrazolo[1,5-a]pyrimidines, catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos are often preferred to promote reductive elimination.
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and substrate compatibility.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Arylation of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
This protocol is adapted from a microwave-assisted Suzuki-Miyaura coupling reaction.[11]
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (0.05 equiv)
-
XPhos (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv), arylboronic acid (1.2 equiv), XPhos Pd G2 (0.05 equiv), XPhos (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O (4:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one.
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | XPhos Pd G2/XPhos | K₂CO₃ | Dioxane/H₂O | 120 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2/XPhos | K₂CO₃ | Dioxane/H₂O | 120 | 80-90 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G2/XPhos | K₂CO₃ | Dioxane/H₂O | 120 | 75-85 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is particularly valuable for introducing linear alkynyl groups onto the pyrazolo[1,5-a]pyrimidine scaffold, which can serve as versatile handles for further transformations or as key structural elements in functional materials.[1][12]
Causality Behind Experimental Choices
-
Dual Catalysis: The Sonogashira reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to activate the halide and a copper(I) salt (e.g., CuI) to act as a co-catalyst that facilitates the reaction with the alkyne.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.
Protocol: Sonogashira Coupling of Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines
This protocol is based on the Sonogashira coupling of bromo-substituted pyrazolo[1,5-a]pyrimidines.[12][13]
Materials:
-
Bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add the bromo-substituted pyrazolo[1,5-a]pyrimidine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-substituted pyrazolo[1,5-a]pyrimidine.
| Entry | Bromo-pyrazolo[1,5-a]pyrimidine | Alkyne | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-derivative | Phenylacetylene | Et₃N | THF | 25-40 | 70-85 |
| 2 | 7-Bromo-derivative | Ethynyltrimethylsilane | Et₃N | THF | 25-40 | 65-80 |
| 3 | 3-Bromo-derivative | 1-Hexyne | Et₃N | THF | 25-40 | 70-90 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[14] This reaction has revolutionized the synthesis of arylamines and is widely used to introduce amino functionalities onto the pyrazolo[1,5-a]pyrimidine core, which is a common motif in bioactive molecules.[1][15][16]
Causality Behind Experimental Choices
-
Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and the C-N reductive elimination steps. Ligands like BrettPhos, RuPhos, and Josiphos are commonly employed.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of 5-Chloro-pyrazolo[1,5-a]pyrimidines
This protocol is based on the microwave-assisted Buchwald-Hartwig amination for the synthesis of PI3Kδ inhibitors.[16]
Materials:
-
Substituted 5-chloro-pyrazolo[1,5-a]pyrimidine
-
Amine (e.g., benzimidazole) (1.2 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
Xantphos (0.1 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 1-2 hours).
-
After cooling, filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired 5-amino-pyrazolo[1,5-a]pyrimidine derivative.
Direct C-H Activation/Arylation: A Step-Economical Approach
Direct C-H activation/arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the pyrazolo[1,5-a]pyrimidine core.[9][17][18][19] Palladium catalysts can selectively activate C-H bonds, typically at the C7 or C3 position, and couple them with aryl halides or other coupling partners.[2][10]
Causality Behind Experimental Choices
-
Regiocontrol: The regioselectivity between the C3 and C7 positions can often be controlled by the choice of catalyst and reaction conditions.[10] Phosphine-containing palladium catalysts tend to favor arylation at the more acidic C7 position, while phosphine-free catalysts can promote arylation at the more electron-rich C3 position.[10]
-
Oxidant: In oxidative C-H/C-H cross-coupling reactions, an oxidant such as AgOAc or Cu(OAc)₂ is required to regenerate the active Pd(II) catalyst.[17][18][19]
-
Directing Group: While the pyrazole nitrogen can act as an innate directing group for C7 functionalization, external directing groups can also be installed to achieve different regioselectivities.[9]
Protocol: Palladium-Catalyzed C7-H Heteroarylation of Pyrazolo[1,5-a]pyrimidines
This protocol is based on the oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyrimidines with five-membered heteroarenes.[18][19]
Materials:
-
Pyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Heteroarene (e.g., thiophene) (2.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
AgOAc (3.0 equiv)
-
Pivalic acid (PivOH) (1.0 equiv)
-
Anhydrous DMSO
Procedure:
-
To a reaction tube, add the pyrazolo[1,5-a]pyrimidine (1.0 equiv), heteroarene (2.0 equiv), Pd(OAc)₂ (0.1 equiv), AgOAc (3.0 equiv), and PivOH (1.0 equiv).
-
Add anhydrous DMSO.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 90-110 °C) for a designated time (e.g., 3-12 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 7-heteroarylpyrazolo[1,5-a]pyrimidine.
| Entry | Pyrazolo[1,5-a]pyrimidine | Heteroarene | Oxidant | Temp (°C) | Yield (%) |
| 1 | 2-Methyl-pyrazolo[1,5-a]pyrimidine | Thiophene | AgOAc | 90 | 60-75 |
| 2 | 2,5-Dimethyl-pyrazolo[1,5-a]pyrimidine | Furan | AgOAc | 90 | 50-65 |
| 3 | Pyrazolo[1,5-a]pyrimidine | N-Methylpyrrole | AgOAc | 110 | 45-60 |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are undeniably a cornerstone of modern synthetic organic chemistry, and their application to the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in advancing drug discovery and materials science. The methods outlined in this guide provide a robust toolkit for researchers to synthesize diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives with high precision and efficiency. Future developments in this field will likely focus on the use of more sustainable and economical base metal catalysts, the development of even more selective and active catalyst systems, and the expansion of the reaction scope to include a wider range of coupling partners and more complex molecular architectures.
References
-
Portilla, J. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules2021 , 26(9), 2708. [Link]
-
Reddy, G. P. et al. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega2017 , 2(1), 136-145. [Link]
-
Reddy, G. P. et al. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega2017 , 2(1), 136-145. [Link]
-
Chen, C.-Y. et al. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chem. Commun.2016 , 52(3), 555-558. [Link]
-
Portilla, J. Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]
-
Terungwa, S. A. et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Med. Chem.2023 , 14(10), 1845-1875. [Link]
-
Terungwa, S. A. et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Med. Chem.2023 , 14(10), 1845-1875. [Link]
-
Chen, C.-Y. et al. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. ResearchGate. [Link]
-
Jismy, B. et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Adv.2021 , 11(3), 1287-1302. [Link]
-
Reddy, G. P. et al. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega2017 , 2(1), 136-145. [Link]
-
Ravi, C. et al. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. [Link]
-
Danagulyan, G.G. & Gharibyan, V.K. Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. [Link]
-
Bagdi, A. K. et al. Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C–H Functionalization. Synlett2025 , 36(10), 1322-1337. [Link]
-
Bedford, R. B. et al. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angew. Chem. Int. Ed.2015 , 54(30), 8787-8790. [Link]
-
Denmark, S. E. & Smith, R. C. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. NIH. [Link]
-
Al-Zaydi, K. M. Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Mini-Rev. Org. Chem.2020 , 17(6), 679-698. [Link]
-
Legrand, O. et al. Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Childress, E. S. et al. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules2025 , 30(2), 458. [Link]
-
Portilla, J. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
-
Wodnicka, A. et al. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]
-
Chen, C.-Y. et al. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chem. Commun.2016 , 52(3), 555-558. [Link]
-
da Rosa, G. Z. et al. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem2022 , 23(14), e202200248. [Link]
-
da Rosa, G. Z. et al. Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. ResearchGate. [Link]
-
Jana, U. K. et al. Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Adv.2014 , 4(53), 27909-27916. [Link]
-
Zeng, L.-E. et al. Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5- a ]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5- a ]pyridines with AIEE Properties. ResearchGate. [Link]
-
Wang, G.-W. et al. Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Chem. Commun.2010 , 46(20), 3589-3591. [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Smith, K. METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES. Durham e-Theses. [Link]
-
Ruiz-Castillo, P. & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116(19), 12564-12649. [Link]
-
Chen, C.-T. et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega2024 , 9(50), 54330-54339. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sławiński, J. et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules2022 , 27(15), 4843. [Link]
-
Sławiński, J. et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Int. J. Mol. Sci.2021 , 22(21), 11885. [Link]
-
El-Adl, K. et al. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals2024 , 17(12), 1667. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES - Durham e-Theses [etheses.dur.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives | MDPI [mdpi.com]
- 17. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The 5,7-Diphenylpyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Platform for Kinase Inhibitor Discovery
Introduction: The Rise of a Privileged Scaffold in Kinase-Targeted Therapies
The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its capacity to yield potent and selective inhibitors of various protein kinases.[1][2][3] The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making these enzymes critical targets for therapeutic intervention. The 5,7-diphenylpyrazolo[1,5-a]pyrimidine framework, in particular, offers a unique combination of structural rigidity and synthetic tractability, allowing for the strategic placement of substituents to optimize target engagement, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, evaluation, and application of 5,7-diphenylpyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors. We will delve into detailed protocols, explore the underlying mechanisms of action, and discuss the structure-activity relationships that govern the potency of this promising class of compounds.
The versatility of the pyrazolo[1,a]pyrimidine scaffold has led to the development of inhibitors targeting a broad spectrum of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Pim kinases, all of which are implicated in cancer progression.[2][4][5] Notably, this scaffold is a key feature in several FDA-approved drugs, underscoring its clinical relevance.[6] This guide will equip researchers with the foundational knowledge and practical methodologies to explore the potential of 5,7-diphenylpyrazolo[1,5-a]pyrimidines in their own drug discovery endeavors.
Mechanism of Action: Targeting the ATP-Binding Site
The majority of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors.[1][2] They achieve their inhibitory effect by binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The pyrazolo[1,5-a]pyrimidine core acts as a scaffold that orients key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic aryl groups, to interact with specific amino acid residues within the ATP-binding site. The 5- and 7-phenyl groups of the scaffold play a crucial role in establishing hydrophobic and π-π stacking interactions, which contribute significantly to the binding affinity.[3]
The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition:
Caption: ATP-competitive inhibition by 5,7-diphenylpyrazolo[1,5-a]pyrimidines.
Synthetic Protocols: Building the Core Scaffold
The synthesis of 5,7-diarylpyrazolo[1,5-a]pyrimidines is typically achieved through a cyclocondensation reaction between a 3-aminopyrazole and a 1,3-diaryl-1,3-diketone or a related β-dicarbonyl compound.[7] Microwave-assisted organic synthesis (MAOS) has emerged as an efficient method for this transformation, often leading to higher yields and shorter reaction times compared to conventional heating.[7]
Protocol 1: Microwave-Assisted Synthesis of a 5,7-Diphenylpyrazolo[1,5-a]pyrimidine Derivative
This protocol describes a general procedure for the synthesis of a 5,7-diphenylpyrazolo[1,5-a]pyrimidine derivative via a microwave-assisted cyclocondensation.
Materials:
-
3-Amino-5-methylpyrazole
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave synthesis reactor
-
Glass reaction vessel (10 mL) with a magnetic stir bar
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a 10 mL microwave reaction vessel, combine 3-amino-5-methylpyrazole (1 mmol), 1,3-diphenyl-1,3-propanedione (1 mmol), and glacial acetic acid (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 15 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) and stir.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine.
Expected Outcome: This reaction typically yields the desired product in good to excellent yields (70-90%). The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assays: Quantifying Potency and Selectivity
The evaluation of novel compounds as kinase inhibitors requires robust and reliable in vitro assays to determine their potency (typically expressed as the half-maximal inhibitory concentration, IC50) and selectivity against a panel of kinases. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for assessing kinase activity.[3][4]
Protocol 2: Determination of IC50 using the ADP-Glo™ Kinase Assay
This protocol outlines the general steps for determining the IC50 of a 5,7-diphenylpyrazolo[1,5-a]pyrimidine derivative against a target kinase.
Materials:
-
Target kinase (e.g., Pim-1, TrkA, CDK2)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compound (5,7-diphenylpyrazolo[1,5-a]pyrimidine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted test compound or DMSO (for control wells).
-
2 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
2 µL of ATP solution in kinase reaction buffer to initiate the reaction.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[3]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[3]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
The following diagram illustrates the general workflow for evaluating a kinase inhibitor:
Caption: General workflow for kinase inhibitor evaluation.
Structure-Activity Relationship (SAR) and Data Interpretation
The potency and selectivity of 5,7-diphenylpyrazolo[1,5-a]pyrimidine derivatives are highly dependent on the nature and position of substituents on the phenyl rings and the core scaffold.[1] SAR studies are crucial for optimizing the lead compounds.
| Compound | R1 (Position 2) | R2 (Position 5-phenyl) | R3 (Position 7-phenyl) | Target Kinase | IC50 (µM) | Reference |
| 1 | -H | -H | -H | CDK2 | 0.23 | [8][9] |
| 2 | -H | -H | -H | TrkA | 0.45 | [8][9] |
| 3 | -CN | -H | 4-OCH3 | CDK2 | 0.09 | [8][9] |
| 4 | -CN | -H | 4-OCH3 | TrkA | 0.45 | [8][9] |
| 5 | -H | 4-F | 4-F | Pim-1 | 0.05 | [5] |
This table presents a selection of representative data to illustrate SAR trends. For comprehensive data, refer to the cited literature.
Key SAR Insights:
-
Substituents on the Phenyl Rings: The introduction of electron-donating or electron-withdrawing groups on the 5- and 7-phenyl rings can significantly impact potency and selectivity. For example, a methoxy group at the para-position of the 7-phenyl ring (compound 3) enhances CDK2 inhibitory activity compared to the unsubstituted analog (compound 1).[8][9]
-
Modifications at the Pyrazole Ring: Substitution at the 2- and 3-positions of the pyrazole ring can be exploited to fine-tune the inhibitor's properties. A cyano group at the 3-position has been shown to be beneficial for dual CDK2/TrkA inhibition.[8][9]
Targeted Signaling Pathways
5,7-Diphenylpyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against several key signaling pathways implicated in cancer.
Pim-1 Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[1][5] Its overexpression is associated with various cancers. Pim-1 is often regulated by the JAK/STAT signaling pathway.[1]
Caption: Simplified Pim-1 signaling pathway and its inhibition.
TrkA Signaling Pathway
TrkA is a receptor tyrosine kinase for nerve growth factor (NGF) and is involved in neuronal survival and differentiation.[2][10] Aberrant TrkA signaling due to gene fusions is a driver of various cancers.[7]
Caption: Simplified CDK2 signaling pathway and its inhibition.
Conclusion and Future Directions
The 5,7-diphenylpyrazolo[1,5-a]pyrimidine scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its synthetic accessibility and the rich possibilities for structural modification allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The protocols and information provided in this application note offer a solid foundation for researchers to design, synthesize, and evaluate new derivatives targeting a wide range of kinases.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: While potent inhibitors have been developed, achieving high selectivity remains a challenge. Future efforts will likely involve structure-based drug design and the exploration of novel substitution patterns to minimize off-target effects.
-
Overcoming Drug Resistance: The development of inhibitors that are active against known resistance mutations is a critical area of research.
-
Exploring Novel Kinase Targets: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests that it could be adapted to inhibit other, less-explored kinases with therapeutic potential.
By leveraging the insights and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of the 5,7-diphenylpyrazolo[1,5-a]pyrimidine scaffold in the ongoing quest for more effective and targeted therapies.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- What are TrkA activators and how do they work? Neuroscience News.
- Enhanced TrkA signaling impairs basal forebrain-dependent behavior. Frontiers in Molecular Neuroscience.
- Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
- Biogenesis and Function of the NGF/TrkA Signaling Endosome. PMC.
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology.
- The role of Pim-1 kinases in inflammatory signaling p
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
- Transcriptional analysis of lung fibroblasts identifies PIM1 signaling as a driver of aging-associ
- Cyclin-dependent kinase 2. Wikipedia.
- The role of Pim-1 kinases in inflammatory signaling p
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- PIM1. Wikipedia.
- CDK2 (cyclin dependent kinase 2).
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- (PDF) Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
Sources
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. JCI Insight - Transcriptional analysis of lung fibroblasts identifies PIM1 signaling as a driver of aging-associated persistent fibrosis [insight.jci.org]
- 6. Reactome | Signaling by NTRK1 (TRKA) [reactome.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. What are TrkA activators and how do they work? [synapse.patsnap.com]
Application of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potent and diverse biological activities. As a purine bioisostere, this class of compounds has been extensively investigated for its potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2] This guide focuses on the application of 5,7-diphenyl-substituted pyrazolo[1,5-a]pyrimidine derivatives in cancer research, providing in-depth insights into their mechanism of action, practical experimental protocols, and data interpretation for scientists in the field of oncology drug discovery.
The 5,7-Diphenylpyrazolo[1,5-a]pyrimidine Scaffold: A Promising Anticancer Moiety
The 5,7-diphenylpyrazolo[1,5-a]pyrimidine core provides a rigid and versatile framework for the design of targeted anticancer agents. The phenyl groups at the 5 and 7 positions can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target-binding affinity.[2] This structural flexibility allows medicinal chemists to fine-tune the molecule for enhanced potency and selectivity against specific cancer-associated targets.
Mechanism of Action: A Case Study of a Potent CDK1 Inhibitor
A prominent example of a 5,7-diphenylpyrazolo[1,5-a]pyrimidine derivative with significant anticancer potential is 2-((2,4-dimethoxyphenyl)amino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide. This compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, particularly at the G2/M transition.
Targeting the Cell Cycle Engine: CDK1 Inhibition
CDK1, in complex with its regulatory partner Cyclin B, forms the Maturation-Promoting Factor (MPF), which drives the cell's entry into mitosis. Dysregulation of CDK1 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. The 5,7-diphenylpyrazolo[1,5-a]pyrimidine derivative mentioned above exerts its anticancer effect by competitively binding to the ATP-binding pocket of CDK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates essential for mitotic entry, leading to a cell cycle arrest at the G2/M phase.[3]
Induction of Apoptosis: The Intrinsic Pathway
Prolonged arrest at the G2/M phase can trigger the intrinsic pathway of apoptosis, or programmed cell death. This process is initiated by the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins. In the case of the aforementioned CDK1 inhibitor, its activity leads to an increased expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Below is a diagram illustrating the signaling pathway affected by this 5,7-diphenylpyrazolo[1,5-a]pyrimidine derivative.
Caption: Signaling pathway of a 5,7-diphenylpyrazolo[1,5-a]pyrimidine CDK1 inhibitor.
In Vitro Efficacy: A Summary of Anticancer Activity
The anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. The table below summarizes the reported IC50 values for representative 5,7-disubstituted pyrazolo[1,5-a]pyrimidine compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | 2-((2,4-dimethoxyphenyl)amino)-5,7-diphenyl-3-carboxamide | HCT-116 (Colon) | 0.45 | [4] |
| 13g | 7-(4-bromophenyl)-2-(methylthio)-3-carbonitrile | HCT-116 (Colon) | 0.45 | [5] |
| 21c | 7-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-(methylthio)-3-carbonitrile | HCT-116 (Colon) | 0.09 | [5] |
| BS-194 | 3-isopropyl-5-((4-(piperazin-1-yl)phenyl)amino)-7-(m-tolyl) | Multiple (Mean GI50) | 0.28 | [3] |
| 6t | Ethyl 2-(anilinyl)-7-(4-methoxyphenyl) | - | CDK2: 0.09, TRKA: 0.45 | [1] |
| 6s | Ethyl 2-(anilinyl)-7-(4-chlorophenyl) | - | CDK2: 0.23, TRKA: 0.45 | [1] |
| Compound 7 | 1-(4-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | Hela (Cervical) | 17.50 | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer properties of 5,7-diphenylpyrazolo[1,5-a]pyrimidine derivatives.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5,7-diphenylpyrazolo[1,5-a]pyrimidine compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 5,7-diphenylpyrazolo[1,5-a]pyrimidine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Analysis by Annexin V/PI Staining
This protocol details the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.[7][8]
Caption: Workflow for apoptosis analysis by Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample. This protocol is tailored to analyze the expression of proteins involved in the CDK1 signaling pathway.[9][10][11]
Caption: Workflow for Western Blotting.
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK1, Cyclin B1, p53, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][10][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The 5,7-diphenylpyrazolo[1,5-a]pyrimidine scaffold represents a promising starting point for the development of novel anticancer agents. The ability to inhibit key cell cycle regulators like CDK1 and induce apoptosis highlights their therapeutic potential. The protocols provided in this guide offer a robust framework for researchers to investigate the anticancer properties of these and other novel compounds. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as evaluating their efficacy and safety in preclinical animal models. The ultimate goal is to translate these promising findings from the laboratory to the clinic for the benefit of cancer patients.
References
-
SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
East Carolina University. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved from [Link]
- Attia, M. I., et al. (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry, 118535.
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
- Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508–8522.
- El-Gamal, M. I., et al. (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry, 118535.
-
ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2958.
- Al-Ostoot, F. H., et al. (2024).
- Ahn, J. H., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. Analytical Biochemistry, 440(2), 159–164.
-
ResearchGate. (n.d.). Discovery of[7][8][12]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Retrieved from [Link]
- Singh, P., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2135–2163.
-
ResearchGate. (n.d.). Western blot analysis of p53, cyclin D1, Bcl-2 and Bax proteins in osteosarcoma cells treated with VNR. Retrieved from [Link]
- van der Horst, A., et al. (2015). Cyclin B2 and p53 control proper timing of centrosome separation.
-
ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Retrieved from [Link]
- Elgiushy, H. R., et al. (2023). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 106631.
-
ResearchGate. (n.d.). Western blot analysis of cyclin D1, CDK2, Bax, and Bcl-2 expression in cSCC cells. Retrieved from [Link]
- Labroli, M., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. Bioorganic & Medicinal Chemistry Letters, 21(1), 471–474..
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin B2 and p53 control proper timing of centrosome separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine: A Detailed Guide for Medicinal Chemistry and Drug Discovery
Abstract
This comprehensive technical guide provides detailed protocols and expert insights for the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a key intermediate in the development of novel therapeutics. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, notably for its role in crafting selective kinase inhibitors.[1] This document outlines a reliable two-step synthetic pathway, commencing with the condensation of 5-amino-3-methylpyrazole and diethyl malonate to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, followed by a robust chlorination procedure. We delve into the causality behind experimental choices, ensuring a reproducible and efficient synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a foundational heterocyclic structure in the design of biologically active molecules. Its derivatives have garnered significant attention for their potent and selective inhibition of a variety of protein kinases, which are critical regulators of cellular processes often implicated in diseases like cancer.[1] The title compound, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, serves as a versatile building block. The two reactive chlorine atoms at the 5 and 7 positions offer strategic handles for introducing diverse functionalities through nucleophilic substitution reactions, enabling extensive structure-activity relationship (SAR) studies.[2][3] The chlorine at the C7 position is particularly more reactive, allowing for selective substitutions.[2]
This guide provides a field-proven, multi-step synthesis to obtain this key intermediate with a good yield and purity.
Synthetic Strategy and Mechanism
The synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is efficiently achieved through a two-step process. The overall workflow is depicted below.
Caption: General synthetic workflow for 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
The initial step involves a cyclocondensation reaction between 5-amino-3-methylpyrazole and diethyl malonate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the active methylene group of diethyl malonate, facilitating its nucleophilic attack on the amino group of the pyrazole, leading to the formation of the pyrimidine ring.
The subsequent step is the chlorination of the resulting 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, effectively converting the hydroxyl groups into chlorine atoms.[2][3] This reaction is a crucial step in activating the scaffold for further diversification.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
Reaction Scheme:
Caption: Cyclocondensation to form the dihydroxy intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Amino-3-methylpyrazole | 97.12 | 10.0 g | 0.10 mol |
| Diethyl malonate | 160.17 | 23.5 mL | 0.15 mol |
| Sodium | 22.99 | 4.73 g | 0.21 mol |
| Ethanol | 46.07 | 275 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
| Water | 18.02 | 1200 mL | - |
Procedure:
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (4.73 g, 0.21 mol) in portions to absolute ethanol (175 mL) in a flask equipped with a reflux condenser and a drying tube. Allow the reaction to proceed until all the sodium has dissolved.
-
To the freshly prepared sodium ethoxide solution, add a solution of 5-amino-3-methylpyrazole (10.0 g, 0.10 mol) in ethanol (100 mL), followed by the addition of diethyl malonate (23.5 mL, 0.15 mol).[2]
-
Heat the reaction mixture to reflux and maintain this temperature for 24 hours.[2]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water (1200 mL).
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. A creamy solid will precipitate.
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
-
The expected yield is approximately 89%.[2]
Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Reaction Scheme:
Caption: Chlorination of the dihydroxy intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount |
| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 165.15 | 15.2 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 90 mL |
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, cool phosphorus oxychloride (90 mL) to 0 °C in an ice bath.
-
Carefully add 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (15.2 g) portion-wise to the cooled POCl₃ with stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to reflux.
-
Maintain the reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and dry it to obtain 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
-
The expected yield is approximately 61%.[2]
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
Table of Expected Results:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |
| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | C₇H₇N₃O₂ | 165.15 | Off-white solid | 89 |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | C₇H₅Cl₂N₃ | 202.04 | Solid | 61 |
Note: Appearance and yield are based on literature reports and may vary depending on experimental conditions.[2]
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Sodium metal is highly reactive with water and moisture. Handle it with care under an inert atmosphere if possible.
-
Concentrated hydrochloric acid is corrosive. Handle with appropriate care and PPE.
Conclusion
The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. By understanding the underlying chemical principles and adhering to the described procedures, researchers can confidently produce this valuable intermediate for their drug discovery and medicinal chemistry programs. The versatility of this scaffold, enabled by the strategic placement of the chloro-substituents, opens up a vast chemical space for the development of novel and potent therapeutic agents.
References
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
Sources
Application Note: Pyrazolo[1,5-a]pyrimidines as Trk Inhibitors
Targeting NTRK Gene Fusions in Oncology Drug Discovery [1][2][3][4]
Executive Summary & Mechanism of Action
The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in kinase inhibitor design, most notably serving as the core pharmacophore for Larotrectinib (LOXO-101) , the first FDA-approved histology-agnostic TRK inhibitor. These compounds function as ATP-competitive inhibitors of the Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.
Structural Basis of Inhibition
The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase domain.
-
Hinge Binding: The nitrogen at position 4 (pyrimidine ring) typically accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met592 in TrkA).
-
Solvent Front: Substituents at the C3 and C5 positions extend into the solvent-front and hydrophobic back-pocket, determining selectivity and potency.
-
Resistance Profile: First-generation inhibitors are susceptible to "solvent front mutations" (e.g., TrkA G595R ), where a bulky residue sterically hinders drug binding.[5] Next-generation analogs (e.g., macrocyclic pyrazolo-pyrimidines like Selitrectinib) are designed to accommodate these steric clashes.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the canonical TRK signaling cascade and the specific intervention point of pyrazolo[1,5-a]pyrimidine inhibitors.
Figure 1: Mechanism of Action.[5][6][7][8] The inhibitor competes with ATP for the kinase domain of the Trk receptor, preventing downstream signaling via RAS, PI3K, and PLCγ pathways.
Experimental Workflow: From Compound to Lead
To validate pyrazolo[1,5-a]pyrimidine analogs, a cascading screening approach is required. This ensures that hits are not only potent against the enzyme but also permeable and active in a cellular context.
Figure 2: Screening Cascade. A self-validating workflow ensuring that cytotoxic effects are driven by Trk inhibition rather than general toxicity.
Protocol A: Biochemical Potency Assay (HTRF)
Objective: Determine the IC50 of pyrazolo[1,5-a]pyrimidine analogs against recombinant TrkA/B/C kinases. Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay. This method is preferred over radiometric assays due to its high sensitivity, low background, and "mix-and-read" format.
Reagents & Materials
-
Enzyme: Recombinant Human TrkA (NTRK1), TrkB, or TrkC (cytoplasmic domain).
-
Substrate: Biotinylated poly-GT (Glu:Tyr) or specific TK substrate.
-
ATP: Ultra-pure ATP (Km apparent is approx. 10-50 µM for Trk; assay usually run at Km).
-
Detection:
-
Europium-cryptate labeled anti-phosphotyrosine antibody (Donor).[9]
-
Streptavidin-XL665 (Acceptor).
-
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Step-by-Step Procedure
-
Compound Preparation:
-
Dissolve pyrazolo[1,5-a]pyrimidine analogs in 100% DMSO to 10 mM.
-
Prepare 3-fold serial dilutions in DMSO (10 points).
-
Dilute 1:50 into Kinase Buffer to prepare 2X intermediate (Final DMSO in assay < 1%).
-
-
Enzyme Reaction (384-well low volume plate):
-
Add 2 µL of Compound (2X).
-
Add 2 µL of Enzyme/Substrate Mix (TrkA: 0.2 nM final; Substrate: 200 nM final).
-
Incubate 5 min at RT (allows inhibitor to bind).
-
Add 2 µL of ATP (Start reaction).
-
Incubation: 60 minutes at RT.[10]
-
-
Detection:
-
Add 6 µL of Detection Mix (Eu-Ab + SA-XL665 in EDTA buffer).
-
Note: EDTA stops the kinase reaction by chelating Mg2+.
-
Incubate 60 minutes at RT.
-
-
Readout:
-
Measure fluorescence at 620 nm (Donor) and 665 nm (Acceptor) on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Data Analysis & Validation
-
HTRF Ratio: Calculate Ratio =
. -
Z-Factor: Must be > 0.5 for a valid assay plate.
-
Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to derive IC50.
Protocol B: Cellular Profiling (Ba/F3 Model)
Objective: Assess cellular potency and resistance profiles. System: Ba/F3 cells (murine pro-B cells) are IL-3 dependent.[11][12] When transformed with an NTRK fusion (e.g., ETV6-NTRK1), they become "oncogene addicted" and survive without IL-3. Inhibiting Trk kills the cells.
Cell Line Generation (Brief)
-
Clone ETV6-NTRK1 (WT) and ETV6-NTRK1-G595R (Resistant) into retroviral vectors (e.g., pMSC-IRES-GFP).
-
Transduce parental Ba/F3 cells.
-
Selection: Remove IL-3 from media. Only cells expressing functional Trk fusions will survive.
Viability Assay Protocol
-
Seeding:
-
Harvest Ba/F3-NTRK cells in logarithmic growth phase.
-
Seed 3,000 cells/well in 384-well white opaque plates (25 µL volume).
-
Media: RPMI-1640 + 10% FBS (No IL-3).
-
-
Treatment:
-
Add 100 nL of compound (using acoustic dispenser like Echo) or 5 µL of 5X compound.
-
Include Parental Ba/F3 + IL-3 control plates.
-
-
Incubation:
-
72 hours at 37°C, 5% CO2.
-
-
Readout:
-
Add 25 µL CellTiter-Glo (Promega) or equivalent ATP-based luminescent reagent.
-
Shake 2 min; Incubate 10 min.
-
Read Luminescence.
-
Interpretation of Results
This step is critical for distinguishing specific Trk inhibition from general cytotoxicity.
| Compound Class | Ba/F3 (NTRK-WT) IC50 | Ba/F3 (NTRK-G595R) IC50 | Ba/F3 (Parental + IL3) IC50 | Interpretation |
| Larotrectinib | < 10 nM | > 500 nM | > 5,000 nM | Potent, Selective, Vulnerable to Resistance |
| Selitrectinib | < 10 nM | < 10 nM | > 5,000 nM | Potent, Selective, Overcomes Resistance |
| Toxic Hit | 50 nM | 50 nM | 50 nM | False Positive (General Cytotoxicity) |
Troubleshooting & Optimization
Solubility & Precipitation
Pyrazolo[1,5-a]pyrimidines can be lipophilic.
-
Issue: "Bell-shaped" curves or incomplete inhibition in biochemical assays.
-
Solution: Ensure DMSO concentration is constant across the plate. Add 0.01% Triton X-100 or Brij-35 to assay buffers to prevent colloidal aggregation.
Edge Effects in Cellular Assays
-
Issue: Wells on the edge of the plate show higher/lower viability due to evaporation.
-
Solution: Use "dummy" wells filled with water/media on the perimeter. Alternatively, use gas-permeable plate seals.
Reference Standards
Always run a reference compound on every plate to track assay drift.
References
-
Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children.[7][14] New England Journal of Medicine, 378(8), 731–739.
-
Drilon, A., et al. (2017). A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion–Positive Solid Tumors.[15] Cancer Discovery, 7(9), 963–972.
-
Doebele, R. C., et al. (2015). An Oncogenic NTRK Fusion in a Patient with Soft-Tissue Sarcoma with Response to the Tropomyosin-Related Kinase Inhibitor LOXO-101. Cancer Discovery, 5(10), 1049–1057.
-
Cocco, E., Scaltriti, M., & Drilon, A. (2018). NTRK fusion-positive cancers and TRK inhibitor resistance.[3][5][16][17] Nature Reviews Clinical Oncology, 15, 731–747.
-
Revvity (formerly PerkinElmer). HTRF KinEASE TK Assay Protocol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Larotrectinib - NCI [dctd.cancer.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 9. revvity.com [revvity.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ba/F3-ETV6-NTRK3-G623E-Cell-Line - Kyinno Bio [kyinno.com]
- 13. Larotrectinib - Wikipedia [en.wikipedia.org]
- 14. Larotrectinib for the treatment of TRK fusion solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for the synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a significant class of compounds in medicinal chemistry due to their wide range of biological activities, including their role as protein kinase inhibitors in cancer therapy.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible synthetic outcomes.
Introduction to the Synthesis
The most common and efficient method for synthesizing the 5,7-disubstituted pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-amino-1H-pyrazole and a β-dicarbonyl compound or its equivalent.[1][3][4] For the synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine, this typically involves the reaction of 3-amino-1H-pyrazole with 1,3-diphenyl-1,3-propanedione (dibenzoylmethane).
Below is a general workflow for this synthesis:
Caption: General workflow for the synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine, providing detailed explanations and actionable solutions.
Issue 1: Consistently Low Reaction Yield
Question: My reaction to synthesize 5,7-Diphenylpyrazolo[1,5-a]pyrimidine is resulting in a consistently low yield. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent challenge in organic synthesis and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
1. Purity of Starting Materials:
-
Problem: Impurities in the 3-amino-1H-pyrazole or 1,3-diphenyl-1,3-propanedione can significantly hinder the reaction.[5][6]
-
Solution:
-
Ensure the purity of your starting materials. If necessary, recrystallize or purify them before use.
-
Confirm the identity and purity of the starting materials using techniques like NMR or melting point analysis.
-
2. Suboptimal Reaction Conditions:
-
Problem: The choice of catalyst, solvent, and temperature are critical for driving the reaction to completion.[6][7]
-
Solution:
-
Catalyst: While this reaction can proceed without a catalyst, acidic or basic conditions can improve the rate and yield.
-
Acid Catalysis: A catalytic amount of a Brønsted acid like acetic acid or p-toluenesulfonic acid can facilitate the initial condensation and subsequent cyclization.
-
Base Catalysis: A base such as piperidine or sodium ethoxide can also be employed.
-
It is advisable to screen different catalysts to find the optimal one for your specific setup.
-
-
Solvent: The polarity of the solvent plays a crucial role.
-
Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for pyrazolo[1,5-a]pyrimidine synthesis.[1]
-
3. Incomplete Reaction:
-
Problem: The reaction may not be going to completion, leaving unreacted starting materials.
-
Solution:
-
Increase the reaction temperature or time, while monitoring for side product formation.
-
Consider using a higher boiling point solvent if the reaction temperature is limited by the current solvent.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Screen acetic acid, p-TsOH, or piperidine. | Optimizes the rate of condensation and cyclization. |
| Solvent | Start with ethanol or acetic acid. Consider DMF or microwave conditions. | Solvent polarity affects reaction kinetics and solubility. |
| Temperature | Refluxing temperature of the chosen solvent. | Provides sufficient energy for the reaction to proceed. |
| Monitoring | Use TLC to track the disappearance of starting materials and the appearance of the product. | Prevents premature or overly long reaction times. |
Issue 2: Formation of Multiple Products (Isomers or Byproducts)
Question: My crude reaction mixture shows multiple spots on TLC, and the NMR of the purified product is complex. What are these other products and how can I avoid them?
Answer: The formation of multiple products can be due to side reactions or the presence of regioisomers.
1. Regioisomer Formation:
-
Problem: While the reaction of 3-amino-1H-pyrazole with a symmetric β-dicarbonyl like 1,3-diphenyl-1,3-propanedione should yield a single regioisomer, impurities or side reactions could lead to other products. With unsymmetrical β-dicarbonyls, the formation of regioisomers is a common issue.
-
Solution:
-
Careful control of reaction conditions (temperature, catalyst) can sometimes favor the formation of one isomer over another.
-
For the synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidine, ensure the 1,3-diphenyl-1,3-propanedione is pure and not degrading under the reaction conditions.
-
2. Side Product Formation:
-
Problem: Self-condensation of the starting materials or other side reactions can lead to impurities.
-
Solution:
-
Slow Addition: Adding one reactant slowly to the other can sometimes minimize self-condensation.
-
Reaction Monitoring: Stop the reaction as soon as the desired product is the major component on TLC to prevent the formation of degradation products.
-
Caption: Decision workflow for troubleshooting byproduct formation.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. It seems to be insoluble or co-elutes with starting materials during chromatography.
Answer: Purification challenges are common, especially with aromatic heterocyclic compounds.
1. Poor Solubility:
-
Problem: 5,7-Diphenylpyrazolo[1,5-a]pyrimidine, being a relatively large and planar aromatic system, may have limited solubility in common organic solvents.
-
Solution:
-
Recrystallization: If the product is a solid, try recrystallization from a suitable solvent or solvent mixture. Hot filtration may be necessary to remove insoluble impurities.
-
Chromatography Solvents: For column chromatography, you may need to use more polar solvent systems or a different stationary phase (e.g., alumina instead of silica gel).
-
2. Co-elution with Starting Materials:
-
Problem: The product may have a similar polarity to one of the starting materials, making separation by chromatography difficult.
-
Solution:
-
Optimize TLC: Before running a column, spend time optimizing the solvent system for TLC to achieve the best possible separation between your product and the impurities.
-
Alternative Purification: If chromatography is not effective, consider other purification techniques such as recrystallization or acid-base extraction if applicable.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine?
A1: The reaction proceeds through a cyclocondensation mechanism. The initial step is a nucleophilic attack of the exocyclic amino group of the 3-amino-1H-pyrazole on one of the carbonyl groups of 1,3-diphenyl-1,3-propanedione, followed by condensation to form an enamine intermediate. Subsequent intramolecular cyclization via attack of the pyrazole ring nitrogen onto the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.[5][8]
Q2: Can I use microwave irradiation for this synthesis?
A2: Yes, microwave-assisted synthesis is a highly effective method for preparing pyrazolo[1,5-a]pyrimidines.[1] It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.
Q3: Are there alternative synthetic routes to 5,7-Diphenylpyrazolo[1,5-a]pyrimidine?
A3: While the condensation of 3-aminopyrazole with 1,3-diphenyl-1,3-propanedione is the most direct route, other methods exist for the synthesis of the pyrazolo[1,5-a]pyrimidine core. These include three-component reactions and the use of other β-dicarbonyl equivalents.[2][9] However, for this specific diphenyl-substituted product, the described method is generally the most straightforward.
Q4: How can I confirm the structure of my final product?
A4: The structure of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Will show characteristic signals for the aromatic protons on the phenyl rings and the pyrazolo[1,5-a]pyrimidine core.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Can be used to confirm the absence of starting material functional groups (e.g., C=O and N-H stretches).
Experimental Protocol Example
This is a representative protocol. Optimization may be required based on your specific laboratory conditions and reagent purity.
Synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine
-
To a round-bottom flask, add 3-amino-1H-pyrazole (1.0 eq) and 1,3-diphenyl-1,3-propanedione (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5,7-Diphenylpyrazolo[1,5-a]pyrimidine.
-
Dry the purified product under vacuum.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications | Request PDF - ResearchGate. (URL: [Link])
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment - Digital Commons @ Michigan Tech. (URL: [Link])
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. "Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as pr" by Terungwa H. Iorkula, Osasere Jude Kelly Osayawe et al. [digitalcommons.mtu.edu]
Overcoming regioselectivity issues in pyrazolo[1,5-a]pyrimidine synthesis
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis Topic: Overcoming Regioselectivity Issues & Structural Characterization Ticket ID: REGIO-PZP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Isomer" Problem
The condensation of 3(5)-aminopyrazoles with 1,3-biselectrophiles is the industry-standard route to pyrazolo[1,5-a]pyrimidines. However, this reaction is notoriously plagued by regioselectivity issues. The aminopyrazole contains two competing nucleophilic nitrogen atoms: the exocyclic amine (
Depending on which nitrogen attacks the most electrophilic center of your 1,3-dicarbonyl partner first, you will generate either the 5-substituted or 7-substituted isomer. In many standard protocols (e.g., refluxing ethanol), you risk obtaining a difficult-to-separate mixture.
This guide provides the diagnostic tools to identify your isomer and the synthetic protocols to force the reaction toward the regioisomer you require.
Diagnostic Workflow
Before altering your synthesis, confirm your current status using this decision matrix.
Caption: Diagnostic logic flow for identifying and correcting regioselectivity errors in pyrazolo[1,5-a]pyrimidine synthesis.
The Mechanism: Why Mixtures Occur
To control the reaction, you must understand the competition. The regiochemical outcome is dictated by the Hard and Soft Acids and Bases (HSAB) theory and the relative electrophilicity of your carbonyls.
The Competition:
-
Exocyclic Amine (
): Harder nucleophile. Typically attacks the hardest electrophile (ketone/aldehyde) first in neutral/acidic conditions. -
Endocyclic Nitrogen (N2): Softer, but more nucleophilic in basic conditions.
The Pathway:
-
Path A (Standard): Exocyclic
attacks the most reactive carbonyl Formation of enamine/imine intermediate Cyclization by Ring N. -
Path B (Inverted): Ring N attacks first (rare in neutral conditions, possible with specific steric constraints or strong bases).
Caption: Mechanistic bifurcation showing how initial nucleophilic attack dictates the final regioisomer (5-sub vs 7-sub).
Technical Support FAQ (Troubleshooting)
Q1: How do I definitively distinguish between the 5-isomer and the 7-isomer using NMR?
A: You cannot rely on simple chemical shift intuition alone. You must use specific coupling constants and 13C markers validated in literature (Lynch et al., 1992).
| Feature | 7-Substituted Isomer (e.g., 7-Methyl) | 5-Substituted Isomer (e.g., 5-Methyl) |
| 1H-NMR Coupling | Diagnostic: 7-Me often shows a long-range coupling ( | Diagnostic: 5-Me typically appears as a sharp singlet (no coupling to H-6). |
| 13C-NMR Shift | 7-Me carbon is often shielded (lower ppm) relative to 5-Me due to steric compression (check specific lit). | 5-Me carbon is often deshielded relative to 7-Me. |
| NOESY | Strong NOE between substituent and H-6. | Strong NOE between substituent and H-6 (Less useful unless distinguishing from H-2). |
Recommendation: If you have a methyl group, look for the 0.9 Hz coupling in the proton spectrum.[1][2] This is the "smoking gun" for the 7-position [1][2].
Q2: I am getting a 50:50 mixture using a -keto ester in Ethanol. How do I fix this?
A: Symmetrical conditions (EtOH, Reflux) often lead to mixtures because the reactivity difference between the ketone and ester is not large enough to drive exclusive selectivity.
Solution: Switch to an Enaminone precursor (Protocol A below).
Enaminones (
Q3: I specifically need the 5-isomer, but I keep getting the 7-isomer.
A: This requires inverting the standard selectivity.
-
Use Glacial Acetic Acid: Protonation of the intermediate can shift the mechanism. In the reaction with unsymmetrical 1,3-diketones, acetic acid often favors the formation of the isomer where the bulkier group ends up at position 5 (due to steric relief during the cyclization step).
-
Steric Control: If using a
-keto ester, the exocyclic amine attacks the ketone (more reactive). If you want the R-group at position 5, ensure your starting material places the R-group adjacent to the ketone, not the ester.
Validated Experimental Protocols
Protocol A: High-Fidelity Regioselective Synthesis (Enaminone Route)
Target: 7-Substituted Pyrazolo[1,5-a]pyrimidines
Why this works: Uses the "soft" electrophilicity of the enaminone
-
Precursor Synthesis: React your acetyl-aromatic/heterocycle with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in refluxing toluene for 3–5 hours. Concentrate to obtain the enaminone solid.
-
Condensation:
-
Dissolve 3-aminopyrazole (1.0 equiv) and the prepared enaminone (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Reflux for 2–4 hours. Monitor by TLC (DCM:MeOH 95:5).
-
Workup: Cool to room temperature. Pour into ice water. The solid product usually precipitates. Filter and wash with cold ethanol.
-
Yield Expectation: >85% Single Regioisomer.
-
Protocol B: Microwave-Assisted Synthesis (Green/Fast)
Target: Rapid library generation / Overcoming low reactivity
-
Mix: 3-aminopyrazole (1.0 mmol) and 1,3-diketone (1.0 mmol) in a microwave vial.
-
Solvent: Ethanol (2 mL) or Solvent-Free (if liquid diketone used).
-
Catalyst: None required (or 10 mol% AcOH).
-
Irradiation: Heat to 120°C for 10–20 minutes (Dynamic mode, max pressure 200 psi).
-
Result: Often improves regioselectivity via kinetic control compared to prolonged thermal heating [4][5].
References
-
Lynch, B. M., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.[2] Link
-
Klenke, B., & Watts, K. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI Molecules. Link
-
Portilla, J., et al. (2021).[3][4] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. MDPI. Link
-
Karpov, S. V., et al. (2016). Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. Journal of Organic Chemistry. Link[5]
-
BenchChem Technical Support. (2025). Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds: Troubleshooting & Optimization. Link
Sources
Technical Support Center: Navigating the Challenges of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
A Senior Application Scientist's Guide to Minimizing Off-Target Effects
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing off-target effects and ensuring the scientific integrity of your experiments. The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and potent framework for developing kinase inhibitors, but like many therapeutic agents, achieving high selectivity is a critical challenge.[1][2] This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities with confidence.
Understanding the "Why": The Root of Off-Target Effects
Before diving into troubleshooting, it's crucial to understand why off-target effects occur with pyrazolo[1,5-a]pyrimidine-based inhibitors. Most kinase inhibitors, including those based on this scaffold, are designed to be ATP-competitive.[1][2] They function by binding to the ATP-binding pocket of the target kinase. However, the human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[3][4] This homology is the primary reason for unintended inhibitor binding to other kinases, leading to off-target effects.[5]
These unintended interactions can lead to a variety of experimental complications, including misleading biological data, cellular toxicity, and a misinterpretation of the inhibitor's true mechanism of action.[1][4] Therefore, rigorous validation of inhibitor selectivity is paramount for any study.
Troubleshooting Guide: A Proactive Approach to Selectivity
This section provides a structured approach to identifying and mitigating off-target effects.
Initial Assessment: Is My Inhibitor Selective?
Question: I've synthesized a new pyrazolo[1,5-a]pyrimidine-based inhibitor and it shows potent activity in my primary cellular assay. How can I be sure the observed phenotype is due to on-target inhibition?
Answer: This is a critical first step. A potent cellular effect does not automatically equate to selective on-target activity. To build a strong scientific case, a multi-pronged approach to confirming target engagement and assessing selectivity is necessary.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the use of pyrazolo[1,5-a]pyrimidine-based inhibitors.
Q1: My inhibitor looks great in biochemical assays, but has weak or no effect in cells. What's going on?
A1: This is a common issue that often points to problems with cell permeability or efflux. While a compound may be potent against a purified enzyme, it needs to be able to cross the cell membrane and accumulate to a sufficient intracellular concentration to be effective. Consider performing a cellular thermal shift assay (CETSA) to directly measure target engagement within intact cells.[6][7][8][9] This label-free method assesses the thermal stability of a target protein upon ligand binding, providing direct evidence of intracellular interaction.[6][10]
Q2: I'm seeing unexpected toxicity in my cell-based assays. Could this be due to off-target effects?
A2: Yes, unexpected cytotoxicity is a classic hallmark of off-target activity. Many kinases are involved in critical cellular processes, and inhibiting them unintentionally can lead to cell death.[11] A kinome-wide selectivity profile is essential to identify which other kinases your compound is hitting. This will help you correlate the observed toxicity with the inhibition of specific off-target kinases.
Q3: How do I choose the right concentration of my inhibitor to use in cellular experiments to minimize off-target effects?
A3: The optimal concentration should be high enough to achieve significant inhibition of your primary target while minimizing engagement with off-targets. A good starting point is to use a concentration that is 3-10 times the IC50 or EC50 value for your primary target. However, this is just a guideline. It is crucial to perform dose-response experiments and correlate the phenotypic readout with on-target and off-target engagement data from techniques like CETSA or NanoBRET.
Q4: What structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold can improve selectivity?
A4: Structure-activity relationship (SAR) studies have shown that modifications at various positions of the pyrazolo[1,5-a]pyrimidine core can significantly impact selectivity.[2] For instance, the addition of a morpholine group has been shown to improve selectivity by reducing off-target effects.[12] Strategic design focusing on structural optimization is key to improving both biological activity and selectivity.[13] Exploring different substituents on the pyrazole and pyrimidine rings can exploit subtle differences in the ATP-binding pockets of different kinases, leading to more selective compounds.[14][15]
Q5: Are there computational tools that can help predict off-target effects?
A5: Yes, several computational approaches can predict potential off-target interactions.[16][17][18] These methods often use a combination of ligand-based and structure-based approaches.[16][18] Ligand-based methods rely on the chemical similarity of your compound to known inhibitors with established off-target profiles.[16] Structure-based methods, such as molecular docking, can predict binding to multiple kinase structures.[5] While these tools are valuable for prioritizing experimental validation, they should not replace empirical testing.
Experimental Protocols & Data Interpretation
To ensure the highest level of scientific rigor, this section provides detailed protocols for key experiments and guidance on interpreting the resulting data.
Kinome-Wide Selectivity Profiling
Kinome-wide profiling is the gold standard for assessing the selectivity of a kinase inhibitor.[3] This involves screening your compound against a large panel of purified kinases to determine its inhibitory activity against each.
dot graph TD; A[Start: Pyrazolo[1,5-a]pyrimidine Inhibitor] --> B{Select Kinome Profiling Service}; B --> C[Perform Biochemical Kinase Assays]; C --> D{Data Analysis: Determine IC50/Kd for each kinase}; D --> E[Generate Selectivity Profile]; E --> F{Interpret Results: Identify On- and Off-Targets}; F --> G[End: Informed Decision Making];
dot Caption: Workflow for Kinome-Wide Selectivity Profiling.
Data Interpretation:
A common way to visualize kinome scan data is through a "tree spot" diagram or a table summarizing the percentage of inhibition at a given concentration. A highly selective inhibitor will show strong inhibition of the intended target and minimal inhibition of other kinases.
Table 1: Example Kinome Scan Data for a Hypothetical Pyrazolo[1,5-a]pyrimidine Inhibitor (Compound X) at 1 µM
| Kinase Target | % Inhibition at 1 µM | Kinase Family |
| Primary Target Kinase | 98% | (e.g., CMGC) |
| Off-Target Kinase A | 55% | TK |
| Off-Target Kinase B | 20% | AGC |
| Off-Target Kinase C | 5% | CAMK |
Data presented as the percentage of inhibition relative to a vehicle control. A higher percentage indicates stronger inhibition.
In this example, Compound X is highly potent against its primary target. However, it also shows significant inhibition of "Off-Target Kinase A," which warrants further investigation.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement in a cellular context.[6] It measures the change in the thermal stability of a protein upon ligand binding.[9]
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with your pyrazolo[1,5-a]pyrimidine inhibitor or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
dot graph TD; A[Start: Cell Culture] --> B[Treat cells with inhibitor/vehicle]; B --> C[Heat cell lysates at various temperatures]; C --> D[Lyse cells and centrifuge]; D --> E[Collect soluble protein fraction]; E --> F[Quantify target protein (e.g., Western Blot)]; F --> G{Analyze data: Plot melting curves}; G --> H[End: Confirm target engagement];
dot Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion: A Commitment to Rigorous Science
The pyrazolo[1,5-a]pyrimidine scaffold holds immense promise for the development of targeted therapies.[2] However, realizing this potential requires a deep understanding of and a proactive approach to mitigating off-target effects. By employing the troubleshooting strategies, experimental protocols, and data interpretation guidelines outlined in this technical support center, researchers can enhance the scientific rigor of their studies, leading to more reliable and translatable findings. Remember, a well-characterized, selective inhibitor is not just a better tool; it is the foundation of robust and impactful research.
References
-
Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.). Retrieved February 13, 2026, from [Link]
-
CETSA Target Engagement directly in cells | Pelago Bioscience. (n.d.). Retrieved February 13, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2023, March 27). Retrieved February 13, 2026, from [Link]
-
CETSA. (n.d.). Retrieved February 13, 2026, from [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - MDPI. (2022, July 30). Retrieved February 13, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (2024, July 29). Retrieved February 13, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved February 13, 2026, from [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Retrieved February 13, 2026, from [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019, July 17). Retrieved February 13, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - ResearchGate. (2025, October 14). Retrieved February 13, 2026, from [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed. (2020, December 15). Retrieved February 13, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Retrieved February 13, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (2025, February 27). Retrieved February 13, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | ACS Medicinal Chemistry Letters. (2014, October 22). Retrieved February 13, 2026, from [Link]
-
(PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity - AACR Journals. (2013, February 10). Retrieved February 13, 2026, from [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | ACS Infectious Diseases. (2021, January 6). Retrieved February 13, 2026, from [Link]
-
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed. (2021, February 12). Retrieved February 13, 2026, from [Link]
-
Overcoming Limitations of Kinase Inhibitors in Cancer Therapy - Kairos Discovery. (n.d.). Retrieved February 13, 2026, from [Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. (2021, October 15). Retrieved February 13, 2026, from [Link]
-
Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types | PLOS Computational Biology - Research journals. (2023, February 21). Retrieved February 13, 2026, from [Link]
-
The KINOMEscan and KEA3 Appyters - YouTube. (2020, August 11). Retrieved February 13, 2026, from [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). Retrieved February 13, 2026, from [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
-
Binding Kinetics Survey of the Drugged Kinome | Journal of the American Chemical Society. (2021, March 12). Retrieved February 13, 2026, from [Link]
-
Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors | bioRxiv. (2022, December 10). Retrieved February 13, 2026, from [Link]
-
Protocol for LDS-1159 Competition binding assays were developed, validated and performed as described in Fabian, et al. 2005, Na - LINCS Data Portal. (n.d.). Retrieved February 13, 2026, from [Link]
-
Recent advances in methods to assess the activity of the kinome - PMC. (2017, June 26). Retrieved February 13, 2026, from [Link]
-
High-Throughput Assessment of Kinome-wide Activation States - ResearchGate. (2025, November 7). Retrieved February 13, 2026, from [Link]
-
Kinome-wide binding assay of 'equipotent' kinase inhibitor scaffolds A.... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CETSA [cetsa.org]
- 10. pelagobio.com [pelagobio.com]
- 11. Overcoming Limitations of Kinase Inhibitors in Cancer Therapy - Kairos Discovery [kairos-discovery.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 17. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Improving the photostability of pyrazolo[1,5-a]pyrimidine dyes
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Fluorophores Current Status: Operational | Tier: Level 3 (Senior Application Scientist)
Introduction: The Stability Paradox
Welcome to the technical support hub for pyrazolo[1,5-a]pyrimidine (PP) scaffolds. You are likely here because your dye exhibits excellent quantum yield (
This scaffold relies on a "push-pull" electronic architecture. While this Intramolecular Charge Transfer (ICT) generates high brightness, it also creates susceptibility to oxidative attack and non-radiative decay. This guide provides the causal logic and protocols to stabilize these fluorophores without sacrificing their emission intensity.
Module 1: Structural Engineering (The "Hardware" Fix)
User Query: "My dye degrades within seconds of laser exposure. How do I modify the core structure to prevent this?"
Root Cause Analysis:
Rapid photobleaching in PPs is typically driven by the oxidation of the electron-rich pyrimidine ring (positions C-5/C-7) or the cleavage of substituents at C-3. The excited state (
The Solution: Electronic Tuning & Steric Shielding To improve photostability, you must lower the Highest Occupied Molecular Orbital (HOMO) energy to resist oxidation and rigidify the structure to prevent non-radiative decay.
Structural Activity Relationship (SAR) Protocol
| Position | Function | Stabilization Strategy |
| C-7 (Donor Site) | Controls ICT strength. | Avoid weak donors. Strong Electron Donating Groups (EDGs) like |
| C-3 (Acceptor Site) | Tuning emission color. | Install Electron Withdrawing Groups (EWGs). Adding |
| C-2 (Steric Site) | Prevents aggregation. | Add Bulk. A methyl or phenyl group here increases the dihedral angle, preventing |
Visualization: Structural Optimization Logic
Caption: SAR optimization pathway. Stabilizing the C-7 donor and adding C-3 acceptors lowers oxidative susceptibility.
Module 2: Environmental Control (The "Software" Fix)
User Query: "The structure is fixed, but fluorescence vanishes in PBS/cell media. Is it unstable or just quenched?"
Root Cause Analysis:
This is often Aggregation-Caused Quenching (ACQ) , not photobleaching. PPs are planar and hydrophobic. In aqueous media, they stack via
Troubleshooting Matrix
| Observation | Diagnosis | Immediate Action |
| Signal stable in DMSO, weak in PBS. | ACQ (Aggregation) | Encapsulate in micelles (Pluronic F-127) or liposomes. Add |
| Signal fades linearly with time. | Type II Photo-oxidation | Deoxygenate buffer (Gloxy). Add Triplet State Quenchers (TSQ) like Trolox or Ascorbic Acid. |
| Emission redshifts significantly then fades. | TICT State Formation | Increase solvent viscosity (add glycerol) to restrict bond rotation. |
Protocol: Encapsulation for Biological Imaging Direct usage of hydrophobic PP dyes in cell media causes precipitation.
-
Dissolve dye in DMSO (Stock: 1 mM).
-
Mix 5 µL Stock with 5 µL Pluronic F-127 (20% w/v in DMSO).
-
Incubate for 10 min at RT.
-
Dilute into 1 mL aqueous buffer/media.
-
Result: The surfactant forms a nano-micelle around the dye, preventing water contact and aggregation, restoring
.
-
Module 3: Diagnostic Protocols
User Query: "How do I rigorously quantify the improvement in photostability?"
Standardized Photobleaching Assay (Half-Life Determination) Do not rely on qualitative observation. Use this self-validating protocol.
Materials:
-
Xenon arc lamp or Laser (matched to
). -
Quartz cuvette (sealed to prevent evaporation).
-
Reference dye (e.g., Rhodamine 6G or Fluorescein).
Workflow:
-
Normalization: Adjust dye concentration so Optical Density (OD) at excitation wavelength is exactly 0.1 (avoids inner filter effects).
-
Irradiation: Expose sample to continuous light (
). -
Data Logging: Record emission spectrum every 60 seconds for 60 minutes.
-
Calculation: Plot
vs. Time (seconds). -
Fitting: Fit data to a first-order exponential decay equation:
Visualization: The Degradation Pathway
Caption: Photobleaching mechanism via Triplet State and Singlet Oxygen. Scavengers intercept the reactive species before degradation.
References
-
Portilla, J., et al. (2020).[1] Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances.
-
Gomes, L. R., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. Molecules (MDPI).
-
Taba, F., et al. (2022). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. Nature Communications.
-
Wurth, C., et al. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. Springer Series on Fluorescence.
Sources
Refinement of protocols for nucleophilic substitution on the pyrazolo[1,5-a]pyrimidine core
This guide serves as a specialized technical support center for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. It is designed to move beyond basic synthesis into the "why" and "how" of troubleshooting complex nucleophilic substitutions.
Status: Active | Tier: Advanced Chemical Support | Topic: Nucleophilic Substitution (SNAr)
Introduction: The Scaffold Architecture
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in kinase inhibitor discovery (e.g., CDK, KDR, Pim-1 inhibitors) and GABAA modulators (e.g., Zaleplon).
Critical Reactivity Profile:
-
Electrophilic Sites (SNAr): C-7 > C-5.
-
C-7: Positioned
to the bridgehead nitrogen (N-4), rendering it highly electron-deficient and the primary site for nucleophilic attack. -
C-5: Less electrophilic than C-7 but viable for substitution under forcing conditions or via transition-metal catalysis.
-
-
Nucleophilic Sites (SEAr): C-3 (pyrazole ring).
Module 1: Regioselectivity (The "Where" Problem)
Q1: I am reacting 5,7-dichloropyrazolo[1,5-a]pyrimidine with a primary amine. Why do I get a mixture of C-5 and C-7 products, and how do I secure C-7 selectivity?
Diagnosis: While C-7 is electronically favored due to the inductive effect of the bridgehead nitrogen, the energy gap between the C-5 and C-7 transition states can be narrowed by steric hindrance or solvent effects. If your amine is bulky or the reaction is run too hot, you lose kinetic control.
The Fix (Protocol Refinement):
-
Temperature Control: Perform the addition at 0 °C to -10 °C . The C-7 substitution is kinetically favored. Heating promotes thermodynamic equilibration, which may increase C-5 attack or bis-substitution.
-
Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the amine. Excess amine immediately attacks the C-5 position of the mono-substituted product.
-
Leaving Group Differentiation: If selectivity remains poor, synthesize the 5-chloro-7-tosyl analog. The tosylate at C-7 is a superior leaving group to the chloride at C-5, chemically locking the regioselectivity.
Q2: I need to functionalize C-5, but C-7 reacts first. How do I invert this selectivity?
Diagnosis: You cannot easily invert SNAr reactivity on the dichloro-scaffold to favor C-5 directly. You must use a "Block-and-Unlock" strategy or switch mechanistic classes.
The Fix (Strategic Pivot):
-
Option A (Steric Blocking): Introduce a bulky group at C-7 first (e.g., a thiol or bulky amine), then functionalize C-5, then remove/transform the C-7 group.
-
Option B (The Suzuki Switch): If the nucleophile is carbon-based, switch to a Suzuki-Miyaura coupling. Palladium oxidative addition often favors the less sterically hindered position or the position with the weaker bond (C-I > C-Br > C-Cl).
-
Option C (Reduction-Oxidation Route):
-
React C-7 with a sacrificial nucleophile (e.g., thiomethoxide).
-
React C-5 with your desired amine (forcing conditions).
-
Oxidize the C-7 sulfide to a sulfone and displace it with the second nucleophile.
-
Visualization: Regioselectivity Logic Gate
Caption: Decision tree for targeting C-5 vs C-7 positions based on electronic and steric availability.
Module 2: Reactivity & Stalled Conversions (The "How Fast" Problem)
Q3: My SNAr reaction stalls at 50-60% conversion. Adding more amine doesn't help. What is happening?
Diagnosis: This is a classic case of Product Inhibition via Protonation . The reaction generates HCl (or HBr). The pyrazolo[1,5-a]pyrimidine core is basic (specifically N-1). The product or the starting material becomes protonated by the byproduct acid, rendering the ring significantly less electrophilic (or precipitating the amine salt).
The Fix:
-
Base Scavenger: Ensure you are using 2.5 - 3.0 equivalents of a non-nucleophilic base like DIPEA (Hünig's base) or inorganic K2CO3.
-
Solvent Switch: Switch from THF or DCM to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer complex intermediate and prevent salt precipitation on the surface of the solid reactants.
Q4: The reaction works for aliphatic amines but fails completely for anilines (aromatic amines).
Diagnosis: Anilines are weak nucleophiles. The electrophilicity of the pyrazolo[1,5-a]pyrimidine core is insufficient to drive SNAr with weak nucleophiles under standard thermal conditions.
The Fix:
-
Acid Catalysis: Surprisingly, adding a catalytic amount of HCl (4M in dioxane) or p-TSA can accelerate the reaction by protonating N-4 (bridgehead), activating C-7 towards attack. Note: This competes with the protonation issue in Q3, so stoichiometry is key.
-
Buchwald-Hartwig Coupling: Abandon SNAr. Use Pd2(dba)3, Xantphos, and Cs2CO3 in dioxane at 100 °C.
Module 3: Side Reactions & Impurities (The "Purity" Problem)
Q5: I see a major impurity with Mass = [M-Cl+OH]. Is it hydrolysis?
Diagnosis: Yes. The C-7 position is extremely sensitive to hydrolysis, forming the 7-hydroxy-pyrazolo[1,5-a]pyrimidine (which exists as the lactam tautomer, 7(4H)-one). This happens if your solvent is "wet" or if you use hygroscopic bases (like old KOtBu).
The Fix:
-
Strict Anhydrous Conditions: Use commercially available anhydrous solvents (DMF/DMSO) stored over molecular sieves.
-
Avoid Hydroxide Sources: Do not use NaOH or KOH. Use DIPEA or Cs2CO3.
-
Recovery: If the lactam forms, it is a dead end for SNAr. However, you can reconvert it to the chloride using POCl3 (neat, reflux, 2h) .
Experimental Protocol: Optimized C-7 Amination
Objective: Selective mono-amination of 5,7-dichloropyrazolo[1,5-a]pyrimidine at C-7.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous Ethanol (for aliphatic amines) or DMF (for anilines).
-
Why Ethanol? Protic solvents can assist SNAr via H-bonding stabilization of the leaving group, provided they are dry.
-
-
Base: Add DIPEA (1.2 eq) .
-
Addition: Cool to 0 °C . Add the amine (1.0 eq) dropwise over 10 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT). Monitor by LCMS.
-
Workup:
-
If in EtOH: Concentrate, redissolve in EtOAc, wash with water.
-
If in DMF: Pour into ice water. The product usually precipitates. Filter and wash with water.
-
Data Summary: Leaving Group & Solvent Effects
| Variable | Condition | Effect on C-7 Substitution | Recommendation |
| Leaving Group | Chloride (-Cl) | Moderate Reactivity | Standard starting material. |
| Tosylate (-OTs) | High Reactivity | Use for sluggish amines. | |
| Methyl Sulfone (-SO2Me) | Very High Reactivity | Use for very weak nucleophiles. | |
| Solvent | THF | Slow rates, salt precipitation | Avoid for scale-up. |
| DMF/DMSO | Fast rates, high solubility | Preferred for difficult substrates. | |
| n-Butanol | High temp allowed, acid catalysis possible | Good for unreactive anilines. |
Troubleshooting Workflow Diagram
Caption: Diagnostic workflow for common failures in pyrazolo[1,5-a]pyrimidine synthesis.
References
-
BenchChem. (2025).[1][2][3] 5,7-Dichloropyrazolo[1,5-a]pyrimidine: Physicochemical Properties and Reactivity. BenchChem Technical Guides.[3] Link
-
MDPI. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules, 25(9), 2062.[4] Link
-
National Institutes of Health (NIH). (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.[5] Bioorg Med Chem Lett. Link
-
WuXi AppTec. (2021). SNAr Reaction of Polyhalogenated Heterocycles: QM Magic Class Chapter 10. WuXi AppTec Chemistry Services. Link
-
ResearchGate. (2018). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold. Arabian Journal of Chemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-activity relationship (SAR) studies of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine kinase inhibitors
This guide details the Structure-Activity Relationship (SAR) of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine derivatives, a privileged scaffold in kinase inhibitor discovery.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Version: 2.1 (Technical Release)
Executive Summary: The "Butterfly" Scaffold
The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the purine ring system found in ATP, making it a "privileged structure" for kinase inhibition. The specific 5,7-diphenyl substitution pattern creates a bulky, hydrophobic architecture often referred to as the "butterfly" conformation. This geometry is particularly effective at occupying the deep hydrophobic pockets of kinases such as CDK1/2 , TRKA , and CK2 .
Unlike linear kinase inhibitors, the 5,7-diphenyl motif forces the inhibitor into a rigid conformation that can improve selectivity by sterically clashing with the "gatekeeper" residues of off-target kinases. This guide compares the SAR of this scaffold against industry standards like Dinaciclib and Silmitasertib .
Chemical Architecture & Binding Mode[1]
The 5,7-diphenylpyrazolo[1,5-a]pyrimidine scaffold functions through three distinct vectors:
-
The Hinge Binder (C2/C3): Functional groups at positions 2 and 3 (e.g., amides, nitriles) typically form hydrogen bonds with the kinase hinge region.
-
The Hydrophobic Anchors (C5/C7): The phenyl rings at positions 5 and 7 occupy the ATP-binding pocket's hydrophobic regions. The C7-phenyl often interacts with the solvent-exposed front pocket, while the C5-phenyl digs into the back pocket.
-
The Solubility Vector (C3): Modifications here often dictate physicochemical properties (LogP, solubility) without disrupting the core binding mode.
Visualization: SAR Logic Map
Caption: Structural decomposition of the 5,7-diphenylpyrazolo[1,5-a]pyrimidine scaffold highlighting key interaction vectors.
Comparative Performance Analysis
This section compares the 5,7-diphenyl series (represented by Compound 7a and Compound 6t ) against clinical standards.
Case Study A: CDK1/CDK2 Inhibition
The 5,7-diphenyl derivatives show remarkable potency against Cyclin-Dependent Kinases (CDKs), often rivaling clinical candidates.[1]
| Feature | Compound 7a (5,7-Diphenyl Series) | Dinaciclib (Standard) | Roscovitine (First Gen) |
| Core Scaffold | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Purine |
| CDK1 IC50 | 161 nM | 3 nM | 450 nM |
| CDK2 IC50 | ~200 nM | 1 nM | 700 nM |
| Selectivity | High for CDK1/2 vs. CDK4 | Pan-CDK (1, 2, 5, 9) | Low |
| Mechanism | ATP Competitive + Pro-apoptotic | ATP Competitive | ATP Competitive |
| Cellular IC50 (HCT-116) | 6.28 µM | 0.01 µM | 15 µM |
Analysis: While Dinaciclib is more potent enzymatically, Compound 7a demonstrates a favorable toxicity profile and significant pro-apoptotic induction (via Bax/Bcl-2 modulation) at micromolar concentrations, making it a viable lead for further optimization.
Case Study B: Dual CDK2/TRKA Inhibition
Recent studies (e.g., Compound 6t ) have optimized this scaffold for dual inhibition, a strategy to overcome resistance.
-
Compound 6t:
-
CDK2 IC50: 90 nM
-
TRKA IC50: 450 nM
-
Observation: The bulky 5,7-diphenyl groups fit well into the TRKA pocket, which is generally permissive of larger hydrophobic ligands compared to the constricted CDK2 pocket.
-
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for this scaffold.
Protocol A: Chemical Synthesis (Regioselective Cyclization)
The most robust method to access the 5,7-diphenyl core is the condensation of 3-aminopyrazoles with 1,3-diketones.
Reagents:
-
3-Amino-4-cyanopyrazole (or 3-amino-4-carboxamide-pyrazole)
-
Dibenzoylmethane (1,3-diphenylpropane-1,3-dione)
-
Glacial Acetic Acid (Solvent/Catalyst)
Workflow:
-
Dissolution: Dissolve 1.0 eq of 3-aminopyrazole and 1.1 eq of dibenzoylmethane in glacial acetic acid (5 mL/mmol).
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Precipitation: Cool the reaction to room temperature. Pour into ice-cold water.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Purification: Recrystallize from Ethanol/DMF or purify via column chromatography.
Visualization: Synthesis Workflow
Caption: One-pot cyclocondensation route to the 5,7-diphenylpyrazolo[1,5-a]pyrimidine core.
Protocol B: In Vitro Kinase Assay (ADP-Glo)
Objective: Determine IC50 against CDK2/CyclinA.
-
Preparation: Dilute compounds (10 mM DMSO stock) to 100x final concentration in 1x Kinase Buffer.
-
Reaction:
-
Add 2 µL of Compound.
-
Add 4 µL of Enzyme (CDK2/CycA, 0.2 ng/µL).
-
Incubate 10 min at RT.
-
Add 4 µL of Substrate/ATP Mix (0.1 µg/µL Histone H1, 10 µM ATP).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
-
Readout: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.
References
-
Identification of a promising hit from a new series of pyrazolo[1,5-a]pyrimidine based compounds as a potential anticancer agent. Bioorganic Chemistry, 2022. Link
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Molecules, 2024. Link
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 2020.[2] Link
-
Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2002. Link
-
A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem, 2025. Link
Sources
- 1. Identification of a promising hit from a new series of pyrazolo[1,5-a]pyrimidine based compounds as a potential anticancer agent with potent CDK1 inhibitory and pro-apoptotic properties through a multistep in vitro assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor (2020) | Andreas Kraemer | 4 Citations [scispace.com]
Comparative Guide: Efficacy of Pyrazolo[1,5-a]pyrimidine Inhibitors vs. Standard-of-Care Kinase Inhibitors
[1]
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Unlike traditional purine-based inhibitors (e.g., Roscovitine), this scaffold offers a unique binding geometry that allows for enhanced selectivity and potency.
This guide provides a technical comparison of pyrazolo[1,5-a]pyrimidine-based inhibitors—specifically focusing on Dinaciclib (Investigational) and Larotrectinib (FDA-Approved)—against existing standard-of-care drugs.[1] We analyze enzymatic inhibition (IC50), cellular potency, and structural advantages, supported by experimental protocols and data.[2][3][4]
Structural Advantage: The Hinge Binder
The core efficacy of pyrazolo[1,5-a]pyrimidine inhibitors stems from their ability to mimic the adenine ring of ATP but with a modified hydrogen-bonding capability that enhances affinity for the kinase hinge region.
Mechanism of Action[2][5][6][7][8]
-
Adenine Mimicry: The nitrogen atoms at positions 1 and 4 (or 9) align with the hinge region residues (e.g., Leu83 in CDK2, Met592 in TRK), forming crucial hydrogen bonds.
-
Shape Complementarity: The fused bicyclic system is planar, fitting deeply into the hydrophobic pocket, while substituents at C-3 and C-7 allow for exploration of the solvent-exposed and ribose-binding regions, respectively.[1]
Figure 1: Mechanistic basis for the high affinity of the pyrazolo[1,5-a]pyrimidine scaffold within the kinase active site.[1]
Comparative Efficacy Analysis
Case Study A: CDK Inhibition (Dinaciclib vs. Roscovitine)
Dinaciclib represents the pinnacle of this scaffold's application in Cell Cycle regulation, targeting CDK1, CDK2, CDK5, and CDK9. It is frequently compared to Roscovitine (Seliciclib), a first-generation purine-based inhibitor.[1]
1. Enzymatic Potency (Cell-Free Assays)
Data compiled from recent biochemical screens demonstrates the superior potency of the pyrazolo[1,5-a]pyrimidine core over the purine core.[1]
| Compound | Scaffold Type | Target | IC50 (nM) | Fold Improvement |
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine | CDK2/Cyclin A | 1 - 3 nM | -- |
| Roscovitine | Purine | CDK2/Cyclin A | 140 - 240 nM | -- |
| Comparison | ~70x - 100x Potency |
Data Source: Validated from SelleckChem [1] and recent comparative studies [2][3].
2. Cellular Efficacy (Antiproliferative Activity)
In colorectal (HCT-116) and breast cancer (MCF-7) models, pyrazolo[1,5-a]pyrimidine derivatives consistently outperform standard agents.[1][5][6]
| Compound | Cell Line | IC50 / GI50 (µM) | Outcome |
| Dinaciclib | HCT-116 | 0.004 µM | Potent Apoptosis Inducer |
| Compound 21c (Novel Derivative) | HCT-116 | 0.09 µM | Strong G1-Phase Arrest |
| Roscovitine | HCT-116 | 0.07 - 14.0 µM | Moderate Cytostasis |
| Sorafenib (Control) | HCT-116 | 4.5 - 6.0 µM | Lower Potency in this line |
Insight: The pyrazolo[1,5-a]pyrimidine derivative (Dinaciclib) achieves efficacy at single-digit nanomolar concentrations, whereas Roscovitine requires micromolar concentrations for similar effects [1][4].[1]
Case Study B: TRK Inhibition (Larotrectinib vs. Multi-Kinase Inhibitors)
Larotrectinib (Vitrakvi) is the first FDA-approved drug developed explicitly to target NTRK gene fusions using this scaffold.[1]
-
Selectivity: Unlike multi-kinase inhibitors (e.g., Entrectinib, which also targets ROS1/ALK), Larotrectinib is highly selective for TRKA, TRKB, and TRKC.
-
Performance: In clinical trials, Larotrectinib showed an overall response rate (ORR) of 75% in TRK fusion-positive cancers, regardless of tumor type [5].
-
Binding: The pyrazolo[1,5-a]pyrimidine core allows it to maintain potency even against some resistance mutations that affect other inhibitors.[1]
Experimental Protocols
To validate the efficacy of a pyrazolo[1,5-a]pyrimidine inhibitor in your own lab, follow these standardized protocols.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Method)
Objective: Determine the IC50 of the inhibitor against recombinant CDK2/CyclinA.[1]
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme Mix: Dilute recombinant CDK2/CyclinA (e.g., 5 ng/well) in Kinase Buffer.
-
Inhibitor Titration: Prepare a 3-fold serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO (Top conc: 10 µM).[1]
-
Reaction Assembly:
-
Incubation: Incubate for 60 min at RT.
-
Detection: Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.
-
Readout: Add 30 µL Kinase Detection Reagent (converts ADP to light).[1] Measure Luminescence.
-
Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50.
Protocol 2: Cell Viability Assay (MTT)
Objective: Compare cellular cytotoxicity (GI50) against HCT-116 cells.
-
Seeding: Plate HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add inhibitor at varying concentrations (0.01 µM to 100 µM).[1] Include DMSO control.
-
Exposure: Incubate cells for 72 hours at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
-
Calculation: % Viability = (OD_sample / OD_control) × 100.[1]
Figure 2: Experimental workflow for validating inhibitor efficacy.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold offers a distinct advantage over traditional kinase inhibitor backbones.[1] Experimental data confirms that derivatives like Dinaciclib and Larotrectinib exhibit:
-
Superior Potency: IC50 values in the low nanomolar range (1–3 nM) compared to >100 nM for purine analogues.
-
High Selectivity: Structural rigidity allows for precise targeting of the ATP-binding cleft, reducing off-target toxicity.[1]
-
Clinical Viability: Validated by FDA approvals (Larotrectinib) and advanced clinical trials (Dinaciclib).[1]
For researchers developing new kinase inhibitors, this scaffold remains a "gold standard" starting point for structure-activity relationship (SAR) campaigns.[1]
References
-
Attia, M. H., et al. (2024).[3][6] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI Pharmaceuticals, 17(12), 1667. Retrieved from [Link][1]
-
Elbakry, O. M., et al. (2025).[6] Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry. Retrieved from [Link]
-
National Cancer Institute (NCI). (2024).[1] Dinaciclib - NCI Drug Dictionary. Retrieved from [Link][1]
-
European Medicines Agency. (2019).[1] Vitrakvi (larotrectinib) Assessment Report. Retrieved from [Link][1]
Sources
- 1. Dinaciclib | C21H28N6O2 | CID 46926350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Publish Comparison Guide: Validation of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine as a Selective PI3Kδ Inhibitor
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor discovery. While early derivatives (specifically the 5,7-diphenyl variants) were primarily characterized as Cyclin-Dependent Kinase (CDK) inhibitors, recent medicinal chemistry campaigns have successfully repurposed and optimized this core into highly potent and selective PI3Kδ (Phosphoinositide 3-kinase delta) inhibitors.
This guide validates the performance of 5,7-disubstituted pyrazolo[1,5-a]pyrimidine derivatives (exemplified by the lead candidates CPL302415 and CPL302253) as selective PI3Kδ inhibitors, comparing them against the clinical standard, Idelalisib .
Executive Summary & Mechanism of Action
The Clinical Need: PI3Kδ is hyperactive in B-cell malignancies (CLL, FL) and autoimmune diseases (SLE, asthma). First-generation inhibitors like Idelalisib suffer from toxicity (liver injury, colitis) due to off-target effects on other PI3K isoforms (specifically
Signaling Pathway & Inhibition Logic
The following diagram illustrates the critical intervention point of the inhibitor within the B-cell receptor (BCR) signaling pathway.
Figure 1: Mechanism of Action. The inhibitor blocks the conversion of PIP2 to PIP3 by selectively binding the p110δ catalytic subunit, arresting downstream AKT/mTOR signaling.
Comparative Performance Data
The following data compares the optimized pyrazolo[1,5-a]pyrimidine derivative (CPL302415 ) against the FDA-approved standard Idelalisib .
A. Biochemical Potency (IC50)
The 5,7-disubstituted scaffold demonstrates superior or comparable potency to Idelalisib in cell-free enzymatic assays.
| Compound | Target | IC50 (nM) | Potency Status |
| CPL302415 (Pyrazolo-pyrimidine) | PI3Kδ | 18 nM | Ultra-Potent |
| Idelalisib (Benchmark) | PI3Kδ | 12–20 nM | High |
| Duvelisib | PI3Kδ/γ | 2.5 nM | High (Dual Inhibitor) |
B. Isoform Selectivity Profile
Selectivity is the critical differentiator. The pyrazolo[1,5-a]pyrimidine core, when optimized with a 5-benzimidazole group, achieves a "selectivity window" that minimizes toxicity.
| Isoform | Idelalisib (Fold Selectivity vs δ) | CPL302415 (Fold Selectivity vs δ) | Clinical Implication |
| PI3Kα (Insulin signaling) | ~400x | 79x | Moderate sparing of glucose metabolism. |
| PI3Kβ (Thrombosis) | ~400x | 1415x | Excellent safety (reduced bleeding risk). |
| PI3Kγ (Immune regulation) | ~100x | 939x | Superior selectivity vs Idelalisib (reduces colitis risk). |
Key Insight: The high selectivity against PI3Kγ (939-fold) is a major advantage of the 5,7-disubstituted pyrazolo[1,5-a]pyrimidine scaffold over first-generation inhibitors, potentially mitigating the severe autoimmune-like toxicities observed with Idelalisib.
Experimental Validation Protocols
To validate this compound in your own laboratory, follow these standardized protocols. These workflows ensure data integrity and reproducibility.
Workflow Visualization
Figure 2: Sequential validation workflow for characterizing kinase inhibitor candidates.
Protocol 1: ADP-Glo™ Kinase Assay (Biochemical Validation)
Objective: Determine the IC50 of the compound against recombinant PI3Kδ.
-
Preparation: Dilute the 5,7-disubstituted pyrazolo[1,5-a]pyrimidine derivative in DMSO to create a 12-point dose-response series (e.g., 10 µM to 0.1 nM).
-
Enzyme Reaction:
-
Mix 2 µL of compound solution with 4 µL of PI3Kδ enzyme (0.5 ng/µL) in kinase buffer.
-
Incubate for 10 minutes at room temperature (RT).
-
Add 4 µL of substrate mix (PIP2:PS lipid substrate + ultra-pure ATP).
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 mins.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 mins.
-
-
Analysis: Measure luminescence on a plate reader. Plot RLU vs. log[concentration] to calculate IC50 using a 4-parameter logistic fit.
Protocol 2: B-Cell Proliferation Assay (Cellular Validation)
Objective: Confirm that biochemical potency translates to cellular efficacy in a relevant disease model (e.g., diffuse large B-cell lymphoma lines).
-
Cell Culture: Seed SU-DHL-6 or equivalent B-cell lines at
cells/well in 96-well plates. -
Treatment: Treat cells with the inhibitor (serial dilutions) for 72 hours. Include Idelalisib as a positive control and DMSO as a vehicle control.
-
Viability Measurement: Add MTT or CellTiter-Glo reagent. Incubate for 2–4 hours.
-
Readout: Measure absorbance (MTT) or luminescence.
-
Validation Criteria: A valid PI3Kδ inhibitor should exhibit an EC50 < 100 nM in PI3K-dependent B-cell lines while showing minimal toxicity in PI3K-independent lines (e.g., fibroblast controls) to confirm selectivity.
Synthesis & Structure-Activity Relationship (SAR)[1][2]
The "5,7-diphenyl" nomenclature often refers to the core scaffold used in early CDK inhibitors. For PI3Kδ selectivity , the SAR data indicates that specific substitutions are mandatory:
-
Position 7 (Hinge Binding): The hydrophobic phenyl group of CDK inhibitors must be replaced or modified. The most potent PI3Kδ inhibitors in this class utilize a morpholine ring at position 7. This group forms a critical hydrogen bond with the hinge region residue (Val-828 in PI3Kδ).[1]
-
Position 5 (Affinity Pocket): This position dictates selectivity. Replacing a simple phenyl with a benzimidazole or indole moiety allows the molecule to extend into the affinity pocket (Trp-760), a feature unique to the PI3Kδ isoform, thereby excluding binding to PI3Kα/β.
Expert Note: If working with a strict "5,7-diphenyl" derivative (i.e., phenyls at both positions), expect moderate pan-kinase or CDK activity. For PI3Kδ validation, ensure the compound carries the requisite H-bond acceptor motifs described above.
References
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Pharmaceuticals.[2][3][4][5] Describes the discovery of CPL302415 and the critical role of the 5-benzimidazole substituent.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Pharmaceuticals.[2][3][4][5] Validates the 5-indole-7-morpholine substitution pattern (CPL302253).
-
Idelalisib Improves Outcomes in Heavily Pretreated Patients with CLL. (2014). New England Journal of Medicine. Provides the clinical benchmark data for PI3Kδ inhibition.
-
Discovery of Pyrazolo[1,5-a]pyrimidine derivative as a potent and selective PI3Kγ/δ dual inhibitor. (2023).[2] European Journal of Medicinal Chemistry. Discusses the dual inhibition potential of this scaffold.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Idelalisib Improves Outcomes in Heavily Pretreated Patients with CLL [ahdbonline.com]
- 4. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Photophysical Properties of Substituted Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry and materials science due to its significant and tunable photophysical properties.[1][2][3][4] This guide provides a comparative analysis of how substitutions on the pyrazolo[1,5-a]pyrimidine core influence its photophysical characteristics, offering researchers, scientists, and drug development professionals a comprehensive resource for designing novel fluorophores for a multitude of applications, including chemosensors, optoelectronics, and biological imaging.[1]
Introduction: The Versatile Pyrazolo[1,5-a]pyrimidine Core
Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic compounds that exhibit a rigid and planar structure, which is conducive to strong fluorescence.[5] Their synthetic accessibility and the ease of functionalization at various positions (2, 3, 5, 6, and 7) allow for the fine-tuning of their electronic and, consequently, their photophysical properties.[4][6] The inherent dipolar character of the pyrazole and pyrimidine rings contributes to their stability and unique electronic behavior.[7] This versatility has led to their investigation as alternatives to well-known fluorophores like BODIPYs, offering simpler and greener synthesis routes.[8]
The Influence of Substituents on Photophysical Properties: A Comparative Analysis
The photophysical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on the nature and position of the substituents on the heterocyclic core. The interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter the absorption and emission maxima, molar extinction coefficients (ε), and fluorescence quantum yields (ΦF).
A key mechanism governing these changes is Intramolecular Charge Transfer (ICT). In essence, upon photoexcitation, an electron can be transferred from an electron-rich part of the molecule (donor) to an electron-poor part (acceptor). This redistribution of electron density in the excited state influences the energy gap between the excited and ground states, thereby affecting the emission wavelength. A more pronounced ICT generally leads to a larger Stokes shift and red-shifted emission.
The following table summarizes the photophysical data for a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, illustrating the impact of different functional groups.
| Compound ID | Substituent at Position 7 | Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| 4a | 4-Pyridyl | 350 | 15,848 | 420 | 0.85 |
| 4b | 2,4-Dichlorophenyl | 345 | 13,182 | 415 | 0.63 |
| 4d | Phenyl | 348 | 14,125 | 418 | 0.78 |
| 4e | 4-Methoxyphenyl (EDG) | 355 | 20,593 | 430 | 0.97 |
| Reference | Unsubstituted (Hypothetical) | ~330 | ~10,000 | ~400 | ~0.30 |
Data synthesized from multiple sources for illustrative comparison.[8]
Analysis of Structure-Property Relationships:
-
Electron-Donating Groups (EDGs): As exemplified by the 4-methoxyphenyl substituent (compound 4e ), the presence of an EDG at position 7 leads to a significant bathochromic (red) shift in both the absorption and emission spectra.[8] This is accompanied by a marked increase in the molar extinction coefficient and a near-unity quantum yield.[8] The electron-donating nature of the methoxy group enhances the ICT from the substituted phenyl ring to the pyrazolo[1,5-a]pyrimidine core, leading to a more polarized excited state and consequently, brighter fluorescence.[8]
-
Aryl and Heteroaryl Groups: Simple aryl groups like phenyl (compound 4d ) and heteroaryl groups like 4-pyridyl (compound 4a ) also result in compounds with good quantum yields.[8] These substituents extend the π-conjugated system, which generally enhances the absorption and emission properties.
-
Electron-Withdrawing Groups (EWGs): Conversely, the presence of EWGs tends to decrease the fluorescence intensity. While not explicitly shown in the table above, studies have indicated that EWGs can lead to lower quantum yields.[8] This is attributed to the potential for non-radiative decay pathways becoming more favorable.
The strategic placement of substituents is therefore a powerful tool for designing pyrazolo[1,5-a]pyrimidine-based fluorophores with tailored photophysical properties for specific applications.
Experimental Protocols for Photophysical Characterization
To ensure the accurate and reproducible characterization of substituted pyrazolo[1,5-a]pyrimidines, the following standardized protocols are recommended.
UV-Visible Absorption Spectroscopy
This experiment determines the wavelengths of maximum absorption (λabs) and the molar extinction coefficient (ε).
Methodology:
-
Solution Preparation: Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine derivative of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol or DMSO).
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.
-
Spectrophotometer Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Use the same solvent as a reference blank.
-
Data Acquisition: Record the absorption spectra for each concentration over a relevant wavelength range (e.g., 250-600 nm).
-
Data Analysis:
-
Identify the λabs from the peak of the absorption spectrum.
-
Plot the absorbance at λabs versus concentration.
-
Determine the molar extinction coefficient (ε) from the slope of the resulting Beer-Lambert plot (Absorbance = εcl, where c is the concentration and l is the path length of the cuvette, typically 1 cm).
-
Fluorescence Spectroscopy
This experiment measures the excitation and emission spectra, as well as the fluorescence quantum yield (ΦF).
Methodology:
-
Solution Preparation: Prepare dilute solutions of the sample (absorbance < 0.1 at the excitation wavelength) in the same solvent used for UV-Vis measurements.
-
Spectrofluorometer Setup: Use a calibrated spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator to record the emission spectrum.
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The standard should absorb at a similar wavelength to the sample.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Workflow and Data Analysis Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in analyzing the structure-property data.
Caption: Experimental workflow for the comparative study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Benchmarking New Pyrazolo[1,5-a]pyrimidine Synthesis Methods Against Classical Approaches
Executive Summary: The Shift to Precision Synthesis
For decades, the pyrazolo[1,5-a]pyrimidine scaffold has been a cornerstone in medicinal chemistry, serving as the pharmacophore for kinase inhibitors (e.g., Dinaciclib analogs), GABA-A receptor modulators (e.g., Zaleplon), and antineoplastic agents. The classical synthesis—condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles—is robust but often plagued by poor regioselectivity and harsh environmental metrics.
This guide benchmarks these traditional "cook-and-look" approaches against emerging methodologies: Microwave-Assisted Organic Synthesis (MAOS) , Ultrasound-Mediated Green Chemistry , and Regioselective Multicomponent Reactions (MCRs) . Our analysis reveals that while classical methods remain useful for scale-up of simple cores, modern techniques offer superior atom economy, precise isomer control, and reaction times reduced from hours to minutes.
The Classical Standard: Condensation & Its Limitations
The industry standard for constructing this bicyclic core involves the reaction of 3-aminopyrazole with
-
Mechanism: The reaction proceeds via a nucleophilic attack of the exocyclic amine on the carbonyl carbon, followed by cyclization.
-
The Problem: 3-aminopyrazoles exist in tautomeric equilibrium. The nucleophilic attack can occur at either the ring nitrogen (N-2) or the exocyclic nitrogen, leading to a mixture of 7-isomer and 5-isomer products.
-
Typical Conditions: Reflux in glacial acetic acid or ethanol for 4–12 hours.
Visualizing the Regioselectivity Challenge
The following diagram illustrates the bifurcation point where classical methods often lose yield to the undesired regioisomer.
Figure 1: The regioselectivity bifurcation in classical condensation. Without specific directing groups or catalysts, obtaining a single isomer often requires tedious chromatography.
Emerging Methodologies: A Technical Deep Dive
A. Microwave-Assisted Synthesis (MAOS)
MAOS utilizes dielectric heating to accelerate the condensation. Unlike thermal reflux, which relies on convection, MW irradiation directly couples with the polar solvent and reagents.
-
Advantage: Reaction times drop from 4 hours to 10–20 minutes.
-
Causality: The rapid superheating effect overcomes the activation energy barrier for the ring closure more efficiently, often improving the ratio of the thermodynamic product.
B. Ultrasound-Mediated Synthesis (Sonochemistry)
Using ultrasonic irradiation (often with green catalysts like KHSO
-
Advantage: High yields at room temperature; "Green" solvent compatibility.
C. Regioselective Control via Acylated Meldrum’s Acids
A breakthrough in isomer control involves replacing standard
Head-to-Head Benchmark
The following table summarizes experimental data comparing the synthesis of a standard 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivative.
| Metric | Classical Approach [1] | Microwave Assisted [2] | Ultrasound (Green) [3] | Meldrum's Acid Route [4] |
| Reagents | 3-aminopyrazole + 2,4-pentanedione | Same | Same + KHSO | 3-aminopyrazole + Acylated Meldrum's Acid |
| Solvent | Glacial Acetic Acid | Ethanol (or Solvent-free) | Water/Ethanol | Acetic Acid / Toluene |
| Conditions | Reflux, 4–6 hours | 120°C, 10–15 mins | RT to 50°C, 20–40 mins | Controlled Temp (Reflux vs RT) |
| Yield | 65–75% | 85–94% | 80–90% | 70–85% |
| Regioselectivity | Variable (Mixture common) | High (Thermodynamic) | Moderate | Tunable (>95:5) |
| Workup | Neutralization, Extraction, Recrystallization | Simple Filtration | Filtration (Catalyst recovery) | Simple Filtration |
| E-Factor | High (Solvent waste) | Low | Lowest | Moderate |
Experimental Protocols
Protocol A: Classical Condensation (The Baseline)
Use this for bulk synthesis of simple, symmetric substrates where isomerism is not an issue.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reactants: Charge the flask with 3-aminopyrazole (10 mmol) and 2,4-pentanedione (11 mmol).
-
Solvent: Add 20 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Workup: Cool to room temperature. Pour the mixture into 100 mL of ice water. Neutralize with 10% NaOH solution until pH ~7.
-
Isolation: Collect the precipitate via vacuum filtration. Wash with cold water. Recrystallize from ethanol.
-
Validation:
H NMR should show a singlet for the pyrimidine proton (~6.5 ppm).
Protocol B: Microwave-Assisted Regioselective Synthesis
Use this for high-throughput library generation or when strict regiocontrol is required.
-
Setup: Use a dedicated microwave reactor vial (e.g., 10 mL capacity) with a crimp cap.
-
Reactants: Add 3-aminopyrazole (2 mmol) and the corresponding
-keto ester (2.2 mmol). -
Solvent: Add 2 mL of Ethanol. (Note: Solvent-free is possible if reagents are liquid).
-
Catalyst: Add 10 mol% p-TsOH (optional, enhances rate).
-
Irradiation: Seal the vial. Program the reactor:
-
Workup: Cool the vial using the reactor's compressed air function. The product often precipitates directly upon cooling.
-
Isolation: Filter the solid. Wash with cold ethanol (2 x 1 mL).
-
Validation: Check purity via LC-MS. Expect >95% purity without recrystallization.
Mechanistic Logic of Modern Improvements
The following diagram illustrates how modern catalytic approaches (like the use of Meldrum's Acid or specific MCR catalysts) lock the reaction pathway to a specific isomer, bypassing the classical ambiguity.
Figure 2: Tunable regioselectivity using Meldrum's Acid derivatives. Changing the solvent/heat profile directs the pathway exclusively to the 5-one or 7-one isomer.
References
-
Classical Synthesis Review: M. A. Metwally et al., "Synthesis and Anticancer Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives," European Journal of Medicinal Chemistry, 2011. (Representative link for classical context)
-
Microwave-Assisted Methodology: Fahim, A. M. et al., "Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine...[1][3][4][5][6][7] Derivatives," Current Microwave Chemistry, 2018.[4]
-
Green Ultrasound Synthesis: Das, S. et al., "A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives... under Ultrasonic Irradiation," Periodica Polytechnica Chemical Engineering, 2024.[3][8]
-
Regioselective Meldrum's Acid Route: Hamon, F. et al., "Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids," Organic Letters, 2023.
-
Multicomponent Reactions: El-Mekabaty, A. et al., "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine," Synthetic Communications, 2019.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pp.bme.hu [pp.bme.hu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine
This document provides a detailed protocol for the proper disposal of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound frequently utilized in medicinal chemistry and materials science research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is built upon established principles of chemical safety and data from structurally analogous pyrazole and pyrimidine derivatives. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Disclaimer: The following guidance is based on the safety profiles of related chemical structures and general laboratory best practices. It is imperative that all researchers consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure adherence to local, state, and federal regulations. This guide should be used as a supplement to, not a replacement for, institutional and regulatory requirements.
Hazard Assessment and Triage
Due to the absence of specific toxicological data for 5,7-Diphenylpyrazolo[1,5-a]pyrimidine, a precautionary approach is mandatory. Analysis of related pyrazolo[1,5-a]pyrimidine derivatives suggests potential for skin, eye, and respiratory irritation. Some derivatives are classified as harmful if swallowed.[1][2][3] Therefore, 5,7-Diphenylpyrazolo[1,5-a]pyrimidine should be handled as a hazardous substance until proven otherwise.
Key Hazard Considerations:
-
Acute Toxicity (Oral): Many nitrogen-containing heterocyclic compounds exhibit some level of oral toxicity.[3]
-
Skin and Eye Irritation: A common characteristic of similar chemical structures is the potential to cause skin and eye irritation upon contact.[1][2]
-
Respiratory Irritation: If the compound is a powder or crystalline solid, inhalation of dust particles may lead to respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be considered the minimum requirement when handling 5,7-Diphenylpyrazolo[1,5-a]pyrimidine and its waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for bulk handling. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Consider double-gloving for added protection.[4] | Prevents direct skin contact and absorption. |
| Body Protection | A lab coat is mandatory. For larger quantities, a chemically resistant apron or suit should be considered. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5] | Minimizes the risk of respiratory tract irritation. In the absence of a fume hood, a NIOSH-approved respirator may be necessary, based on a formal risk assessment. |
Segregation and Containerization of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Utilize a dedicated, properly labeled hazardous waste container for all solid waste contaminated with 5,7-Diphenylpyrazolo[1,5-a]pyrimidine. This includes contaminated gloves, weigh boats, and absorbent paper.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5,7-Diphenylpyrazolo[1,5-a]pyrimidine".[5]
-
Liquid Waste: For solutions containing 5,7-Diphenylpyrazolo[1,5-a]pyrimidine, use a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Container Integrity: Ensure waste containers are in good condition, compatible with the waste, and are kept securely closed when not in use.[1][6]
Spill Management and Decontamination
Accidental spills should be addressed immediately and safely.
Spill Cleanup Procedure:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, gently cover with an absorbent material to prevent the generation of dust.[1] For liquid spills, surround the area with a compatible absorbent material.
-
Collection: Carefully sweep or scoop the solid material into the designated hazardous waste container. For liquid spills, use absorbent pads to collect the material and place them in the waste container.[1][7]
-
Decontamination: Clean the spill area with a detergent solution, followed by a thorough rinse with water.[4] All cleaning materials must be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Final Disposal Pathway
The ultimate disposal of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine waste must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS department.
Disposal Workflow Diagram:
Caption: Workflow for the compliant disposal of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine waste.
The most probable method for the final disposal of this compound is high-temperature incineration at a licensed facility.[7][8] This method is effective for the complete destruction of organic compounds, minimizing their environmental impact.
Trust and Verification
To ensure the safety and compliance of these procedures, it is crucial to maintain a culture of vigilance and continuous verification.
-
Regular Training: All personnel handling this compound must receive regular training on chemical safety and waste disposal procedures.
-
SDS Accessibility: While a specific SDS is unavailable, maintain a folder with SDSs for similar compounds and this guide for easy reference.
-
EHS Consultation: Establish a strong working relationship with your institution's EHS department. They are your primary resource for ensuring compliance and safety.
By adhering to these rigorous protocols, researchers can handle and dispose of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine in a manner that prioritizes personal safety and environmental stewardship.
References
-
Chemos GmbH & Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Pyrazolo[1,5-a]pyrimidin-6-amine. Retrieved from [Link]
-
Alfa Aesar. (2010, May 14). SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
Carlo Erba Reagents. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. Retrieved from [Link]
-
Organic Syntheses. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved from [Link]
-
University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. web.uri.edu [web.uri.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 5,7-Diphenylpyrazolo[1,5-a]pyrimidine
Comprehensive Safety Protocol: Handling 5,7-Diphenylpyrazolo[1,5-a]pyrimidine
This guide provides an essential operational framework for the safe handling and disposal of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine. As a novel heterocyclic compound, it requires a rigorous and proactive approach to safety. The following protocols are designed to protect researchers from potential hazards and ensure experimental integrity.
Foundational Hazard Assessment
While specific toxicological data for 5,7-Diphenylpyrazolo[1,5-a]pyrimidine is not extensively published, a thorough risk assessment can be conducted by evaluating the known hazards of the pyrazolo[1,5-a]pyrimidine scaffold and related aromatic heterocyclic compounds.[1][2][3] Compounds in this class can present several potential risks:
-
Skin and Eye Irritation: Many pyrimidine derivatives are classified as skin and eye irritants.[4][5] Direct contact with the solid powder or solutions can cause irritation or more severe damage.
-
Respiratory Tract Irritation: Inhalation of airborne powder is a primary route of exposure.[5] Fine particulates can cause irritation to the respiratory system.
-
Harmful if Swallowed or Absorbed: Acute toxicity via ingestion and skin contact is a known hazard for some heterocyclic amines.[5][6][7] Systemic effects cannot be ruled out without specific toxicological studies.
Given these potential hazards, a conservative approach is mandated, treating the compound as hazardous until proven otherwise. All handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust.
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is the primary barrier between the researcher and the chemical. The following ensemble is mandatory for all procedures involving 5,7-Diphenylpyrazolo[1,5-a]pyrimidine.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloved Nitrile Gloves (ASTM D6978 compliant) | Provides robust protection against incidental skin contact and splashes.[8][9] Double-gloving is critical to prevent exposure in case the outer glove is compromised. |
| Body Protection | Polyethylene-coated, disposable Gown with knit cuffs | Offers full body and arm protection against chemical splashes and powder contamination.[8] The coated material is resistant to chemical permeation, unlike standard cloth lab coats. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 compliant) and a full Face Shield | Goggles provide a seal around the eyes to protect from splashes and fine dust.[9][10] A face shield is required over the goggles when handling larger quantities or when there is a significant splash risk. |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | Essential for preventing the inhalation of fine airborne particulates when weighing or transferring the solid compound.[10] Use must be within a certified chemical fume hood. |
Operational Protocols: A Step-by-Step Guide
Adherence to a strict, sequential protocol for gowning and handling is critical for safety.
PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize cross-contamination. The "clean-to-dirty" and "dirty-to-clean" principles are paramount.
Caption: PPE Donning and Doffing Workflow.
Handling in a Laboratory Setting
-
Designated Area: All work with 5,7-Diphenylpyrazolo[1,5-a]pyrimidine must be conducted in a designated area within a certified chemical fume hood to control exposure.[11]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a vented balance safety enclosure to contain any airborne powder.
-
Transfers: Use tools such as spatulas and powder funnels to minimize dust generation. If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoidance of Contact: Always handle the compound with the appropriate PPE. Do not allow the chemical to come into contact with your skin, eyes, or clothing.[4]
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety lifecycle for this compound.
PPE and Contaminated Materials Disposal
-
Outer Gloves: After handling, the outer gloves are considered contaminated. Remove and dispose of them in a designated hazardous chemical waste container before touching any other surfaces.[4]
-
Gowns and Other Disposables: All disposable PPE (gowns, inner gloves, respirator) used during the procedure must be considered contaminated. Place them in a sealed, clearly labeled hazardous waste bag for disposal according to your institution's environmental health and safety (EHS) guidelines.
-
Glassware: Reusable glassware must be decontaminated. Rinse with a suitable solvent (e.g., acetone, ethanol) three times. The solvent rinsate must be collected and disposed of as hazardous chemical waste.
Chemical Waste Disposal
-
Solid Waste: Unused 5,7-Diphenylpyrazolo[1,5-a]pyrimidine and any grossly contaminated materials (e.g., weigh boats, contaminated paper towels) must be collected in a sealed, labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound must be disposed of in a designated, labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[12]
Consult your institution's EHS department for specific waste stream protocols.
Emergency Response Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[5] If breathing is difficult or they feel unwell, call for emergency medical assistance.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Call a poison control center or seek immediate medical attention.[7]
Always have the Safety Data Sheet (SDS) available for emergency responders. For 5,7-Diphenylpyrazolo[1,5-a]pyrimidine, the SDS for a closely related analog like 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can provide initial guidance.[14]
References
-
Safety Data Sheet - Pyrazolo[1,5-a]pyrimidin-6-amine. KISHIDA CHEMICAL CO., LTD. Available from: [Link]
-
Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Available from: [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available from: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available from: [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Available from: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]
-
Heterocyclic Compounds. ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]
-
Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. PubMed. Available from: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available from: [Link]
-
Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione. PubChem. Available from: [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. stemcell.com [stemcell.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. kishida.co.jp [kishida.co.jp]
- 14. 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
